Carbomycin discovery and isolation from Streptomyces
An In-depth Technical Guide to the Discovery and Isolation of Carbomycin from Streptomyces Audience: Researchers, scientists, and drug development professionals. Executive Summary Carbomycin, also known as Magnamycin, is...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to the Discovery and Isolation of Carbomycin from Streptomyces
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Carbomycin, also known as Magnamycin, is a 16-membered macrolide antibiotic first isolated from the bacterium Streptomyces halstedii.[1][2][3] This document provides a comprehensive technical overview of the discovery, biosynthesis, fermentation, isolation, and purification of Carbomycin. It is intended to serve as a detailed guide for scientific professionals engaged in natural product discovery and antibiotic development. The guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows to facilitate a deeper understanding of the processes involved.
Discovery and Background
The discovery of Carbomycin was first reported by Fred W. Tanner Jr. of Pfizer, who isolated the compound from a fermentation broth of Streptomyces halstedii.[1] It is a colorless, optically active crystalline substance with the molecular formula C42H67NO16.[1] Carbomycin exhibits inhibitory activity primarily against Gram-positive bacteria and certain Mycoplasma strains by binding to the 50S ribosomal subunit and inhibiting protein synthesis. The complex structure of Carbomycin was a significant challenge for its time, with an initial structure proposed by the Nobel laureate R. B. Woodward in 1957, which was later corrected in 1965.
Biosynthesis of Carbomycin
The biosynthesis of the Carbomycin aglycone core proceeds through a polyketide pathway. Studies have shown that the large lactone backbone is synthesized from eight acetate units and one propionate unit. The characteristic branching methyl group is derived from the C-3 position of the propionate precursor.
In Streptomyces thermotolerans, a known Carbomycin producer, the biosynthetic gene cluster responsible for its production has been identified.
Gene Cluster: The cluster spans approximately 40 kilobases (kb) and contains 30 open reading frames (ORFs) that encode the enzymes required for the synthesis of the macrolide.
Regulatory Genes: Two key transcriptional regulatory genes, acyB2 and cbmR, have been identified.
acyB2 acts as a pathway-specific positive regulator. Its overexpression has been shown to significantly increase the yield of Carbomycin.
cbmR exhibits a dual regulatory role. It acts as a positive regulator at normal expression levels but functions as a repressor at high expression levels, blocking Carbomycin production.
An In-Depth Technical Guide to the Mechanism of Action of Carbomycin A
For Researchers, Scientists, and Drug Development Professionals Abstract Carbomycin A is a 16-membered macrolide antibiotic renowned for its potent inhibitory activity against Gram-positive bacteria. This technical guide...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbomycin A is a 16-membered macrolide antibiotic renowned for its potent inhibitory activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Carbomycin A. It delves into its interaction with the bacterial ribosome, detailing its binding site, its profound impact on the peptidyl transferase center, and the consequent disruption of protein synthesis. This document also presents quantitative data on its inhibitory effects, detailed protocols for key experimental assays, and a discussion of bacterial resistance mechanisms. Visual diagrams generated using Graphviz are included to elucidate complex pathways and experimental workflows, offering a multi-faceted resource for researchers in microbiology, biochemistry, and drug development.
Introduction
Carbomycin A, a member of the 16-membered ring macrolide family, is a natural product of Streptomyces halstedii. Like other macrolides, its primary mode of action is the inhibition of bacterial protein synthesis. What distinguishes Carbomycin A and other 16-membered macrolides is its unique disaccharide moiety, which plays a critical role in its potent inhibitory activity. Understanding the precise mechanism of action of Carbomycin A is paramount for the development of novel antibiotics that can circumvent existing resistance mechanisms. This guide aims to provide a detailed technical examination of Carbomycin A's interaction with its ribosomal target and the functional consequences of this binding.
Mechanism of Action
The antibacterial activity of Carbomycin A stems from its high-affinity binding to the 50S subunit of the bacterial ribosome. This interaction sterically hinders the progression of the nascent polypeptide chain and interferes with key ribosomal functions.
Binding to the 50S Ribosomal Subunit
Carbomycin A binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. The binding site is primarily composed of 23S ribosomal RNA (rRNA) domains, with contributions from ribosomal proteins. The common binding site for macrolides is centered around nucleotide A2058 in domain V of the 23S rRNA.
A distinguishing feature of Carbomycin A is its disaccharide sugar at position C5 of the lactone ring. This structural element, particularly the mycarose moiety, extends deeper into the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation[1]. This extended reach allows Carbomycin A to directly interfere with the positioning of aminoacyl-tRNAs (aa-tRNAs) in the A-site, a mechanism not as pronounced in 14-membered macrolides like erythromycin[1].
Inhibition of Peptidyl Transferase Activity
The placement of the mycarose moiety of Carbomycin A near the conserved U2506 in the central loop of domain V of the 23S rRNA is crucial for its ability to inhibit the peptidyl transferase reaction[1]. By physically occupying this critical space, Carbomycin A creates a steric clash with the incoming aa-tRNA at the A-site, thereby directly inhibiting peptide bond formation. This potent inhibition of the peptidyl transferase reaction is a hallmark of Carbomycin A and other 16-membered macrolides possessing the disaccharide extension.
Stimulation of Peptidyl-tRNA Dissociation
In addition to directly blocking peptide bond formation, Carbomycin A, like other macrolides, stimulates the dissociation of peptidyl-tRNA from the ribosome. This action is thought to occur during the translocation step of elongation. The premature release of peptidyl-tRNA disrupts the translation cycle, leading to the accumulation of incomplete and non-functional peptides and ultimately inhibiting bacterial growth.
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of Carbomycin A.
Photoaffinity Labeling of Ribosomal Proteins
Photoaffinity labeling is a powerful technique to identify proteins in close proximity to a drug's binding site. For macrolides like Carbomycin A, radioactive derivatives can be synthesized and covalently cross-linked to their ribosomal targets upon UV irradiation.
Protocol:
Preparation of Radiolabeled Carbomycin A: Synthesize a radiolabeled derivative of Carbomycin A, for example, by reducing the aldehyde group at the C-18 position with a tritiated or 14C-labeled reducing agent.
Ribosome Binding: Incubate isolated E. coli 70S ribosomes or 50S subunits with the radiolabeled Carbomycin A derivative in a suitable binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 6 mM 2-mercaptoethanol).
UV Irradiation: Irradiate the ribosome-antibiotic complexes with UV light at a wavelength greater than 300 nm to activate the photoreactive group and induce covalent cross-linking.
Separation of Ribosomal Components: Dissociate the ribosomal subunits and separate the ribosomal proteins from the rRNA.
Identification of Labeled Proteins: Analyze the protein fraction using two-dimensional polyacrylamide gel electrophoresis (2D-PAGE).
Detection: Detect the radiolabeled proteins by autoradiography or phosphorimaging to identify the specific ribosomal proteins cross-linked to Carbomycin A. Studies have shown that protein L27 is a major labeled component for macrolides, indicating its proximity to the binding site.
Chemical Footprinting of 23S rRNA
Chemical footprinting is used to identify the specific nucleotides in the rRNA that are protected by a bound ligand.
Protocol:
Ribosome-Carbomycin A Complex Formation: Incubate 70S ribosomes or 50S subunits with Carbomycin A at a concentration sufficient to ensure saturation of the binding site.
Chemical Modification: Treat the complexes and a control sample of unbound ribosomes with a chemical probing agent, such as dimethyl sulfate (DMS), which methylates accessible adenine and cytosine residues.
RNA Extraction: Extract the 23S rRNA from both the Carbomycin A-bound and control ribosomes.
Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the expected binding site to perform reverse transcription. Reverse transcriptase will stop at the modified nucleotides.
Gel Electrophoresis: Separate the resulting cDNA fragments on a sequencing gel alongside a sequencing ladder generated with the same primer.
Analysis: Compare the band patterns of the Carbomycin A-treated and control samples. Nucleotides that are protected from chemical modification by Carbomycin A will show a decrease in band intensity, revealing the binding footprint of the antibiotic on the 23S rRNA. The region around A2058 is a known footprinting site for macrolides.
In Vitro Translation Inhibition Assay
This assay measures the concentration-dependent inhibition of protein synthesis by an antibiotic.
Protocol:
Preparation of a Cell-Free Translation System: Prepare a cell-free extract from a suitable bacterial strain (e.g., E. coli) containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).
Assay Setup: In a microplate format, set up reactions containing the cell-free extract, a template mRNA (e.g., encoding luciferase or another reporter protein), and a mixture of amino acids, including one that is radiolabeled (e.g., [35S]-methionine).
Addition of Carbomycin A: Add serial dilutions of Carbomycin A to the reaction wells. Include a no-antibiotic control and a control with a known translation inhibitor.
Incubation: Incubate the plate at 37°C to allow for protein synthesis.
Measurement of Protein Synthesis: Stop the reactions and measure the amount of newly synthesized protein. If using a radiolabeled amino acid, this can be done by precipitating the protein, collecting it on a filter, and measuring the incorporated radioactivity using a scintillation counter. If using a reporter enzyme like luciferase, its activity can be measured by adding the appropriate substrate and detecting the light output.
IC50 Determination: Plot the percentage of protein synthesis inhibition against the logarithm of the Carbomycin A concentration. The IC50 value is the concentration of Carbomycin A that inhibits protein synthesis by 50%.
Bacterial Resistance Mechanisms
Bacterial resistance to macrolides, including Carbomycin A, is a significant clinical challenge. The primary mechanisms of resistance include:
Target Site Modification: This is the most common mechanism of macrolide resistance. It involves the methylation of the 23S rRNA at the A2058 position by Erm (erythromycin ribosome methylase) enzymes. This modification reduces the binding affinity of macrolides to the ribosome.
Active Efflux: Bacteria can acquire genes encoding efflux pumps that actively transport macrolides out of the cell, thereby reducing the intracellular concentration of the antibiotic below its effective level.
Drug Inactivation: Less commonly, bacteria may produce enzymes that inactivate macrolides through hydrolysis or phosphorylation.
Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Carbomycin A inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Caption: Workflow for identifying Carbomycin A binding partners on the ribosome.
Caption: Major mechanisms of bacterial resistance to macrolide antibiotics.
Conclusion
Carbomycin A exerts its antibacterial effect through a multifaceted inhibition of protein synthesis. Its binding to the 50S ribosomal subunit, mediated by its unique disaccharide moiety, leads to both steric hindrance of the peptidyl transferase center and the promotion of peptidyl-tRNA dissociation. This detailed understanding of its mechanism of action provides a crucial foundation for the rational design of new macrolide antibiotics with improved efficacy and the ability to overcome prevalent resistance mechanisms. The experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antibiotic drug discovery.
The Carbomycin Biosynthesis Pathway in Actinomycetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Carbomycin, a 16-membered macrolide antibiotic produced by actinomycetes such as Streptomyces thermotolerans and Streptomyces halstedii, exhibits p...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbomycin, a 16-membered macrolide antibiotic produced by actinomycetes such as Streptomyces thermotolerans and Streptomyces halstedii, exhibits potent activity against Gram-positive bacteria. Its complex structure, featuring a polyketide-derived aglycone and appended deoxysugars, is assembled through a sophisticated biosynthetic pathway. This technical guide provides a comprehensive overview of the carbomycin biosynthesis pathway, detailing the genetic organization, enzymatic machinery, and regulatory circuits. While a complete, annotated gene cluster sequence for carbomycin biosynthesis is not publicly available, this document consolidates current knowledge to present a putative model of the pathway. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic drug discovery, and metabolic engineering.
Introduction
Carbomycin (C₄₂H₆₇NO₁₆) is a macrolide antibiotic belonging to the polyketide family of natural products[1]. First isolated from Streptomyces halstedii, its biosynthesis has been a subject of interest due to its intricate molecular architecture and antibacterial properties. The carbomycin molecule consists of a 16-membered lactone ring, which is decorated with two deoxysugars: D-mycaminose and L-mycarose. The mycarose moiety is further acylated with an isovaleryl group, a modification crucial for its biological activity[2]. The biosynthesis of such complex natural products involves a series of enzymatic reactions catalyzed by a dedicated set of enzymes encoded by a biosynthetic gene cluster (BGC). Understanding this pathway is paramount for efforts aimed at yield improvement and the generation of novel carbomycin analogs through combinatorial biosynthesis.
Carbomycin Biosynthetic Gene Cluster
The biosynthetic gene cluster for carbomycin in Streptomyces thermotolerans has been partially characterized and is estimated to be approximately 40 kb in length, containing around 30 open reading frames (ORFs)[1][3]. While the complete sequence and annotation are not fully publicly available, several key genes and their functions have been identified.
Table 1: Known Genes in the Carbomycin Biosynthetic Gene Cluster
Biosynthesis of the Carbomycin Aglycone: A Putative Polyketide Synthase Pathway
The carbomycin aglycone is synthesized by a Type I polyketide synthase (PKS). This large, multi-domain enzymatic complex catalyzes the sequential condensation of small carboxylic acid units, known as extender units, onto a starter unit. Based on the structure of carbomycin, the starter unit is likely propionyl-CoA, and the extender units are predicted to be methylmalonyl-CoA and malonyl-CoA.
Proposed Modular Organization of the Carbomycin PKS
Although the exact modular organization of the carbomycin PKS is not yet elucidated, a hypothetical model can be proposed based on the structure of the aglycone. The assembly of the carbomycin backbone would require a loading module and a series of extension modules, each responsible for the incorporation of a specific extender unit and the subsequent reductive modifications.
Figure 1: General organization of a Type I Polyketide Synthase module.
Post-PKS Tailoring Modifications
Following the synthesis and cyclization of the polyketide backbone by the PKS, the carbomycin aglycone undergoes a series of tailoring reactions to yield the final bioactive molecule. These modifications include glycosylation and acylation.
Glycosylation
The carbomycin aglycone is glycosylated at two positions with the deoxysugars D-mycaminose and L-mycarose. This process is catalyzed by specific glycosyltransferases that recognize the aglycone and the nucleotide-activated sugar donors.
Acylation
A key tailoring step in carbomycin biosynthesis is the acylation of the mycarose sugar at the 4''-position with an isovaleryl group. This reaction is catalyzed by the enzyme 4''-mycarosyl isovaleryl-CoA transferase, encoded by the carE (acyB1) gene.
Figure 2: Post-PKS tailoring steps in carbomycin biosynthesis.
Regulation of Carbomycin Biosynthesis
The production of carbomycin is tightly regulated at the transcriptional level. Two key regulatory genes, acyB2 and cbmR, have been identified in S. thermotolerans.
acyB2 : This gene encodes a positive regulator. Overexpression of acyB2 leads to a significant increase in carbomycin production.
cbmR : This gene encodes a regulator with a dual function. It acts as a positive regulator at low concentrations but becomes a repressor at high concentrations, thereby blocking carbomycin biosynthesis.
Figure 3: Regulatory cascade of carbomycin biosynthesis.
Experimental Protocols
Due to the lack of specific published protocols for carbomycin biosynthesis research, this section provides generalized methodologies commonly used for studying secondary metabolite biosynthesis in Streptomyces.
Gene Inactivation using REDIRECT Technology
This protocol describes a general workflow for gene knockout in Streptomyces using the PCR-targeting REDIRECT system.
Materials:
E. coli BW25113/pIJ790
Cosmid library of the producer strain
Apramycin, Kanamycin, Chloramphenicol
Primers with 39-nt homology extensions flanking the target gene
pIJ773 plasmid (template for apramycin resistance cassette)
Procedure:
Design and synthesize primers: Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the gene to be deleted. The 3' end of the primers should anneal to the template plasmid pIJ773.
Amplify the disruption cassette: Perform PCR using the designed primers and pIJ773 as a template to amplify the apramycin resistance cassette flanked by the homology arms.
Prepare electrocompetent E. coli: Grow E. coli BW25113/pIJ790 expressing the λ-Red recombinase to mid-log phase and prepare electrocompetent cells.
Electroporate the disruption cassette and target cosmid: Co-electroporate the purified PCR product and the cosmid containing the target gene into the electrocompetent E. coli.
Select for recombinant cosmids: Plate the transformed cells on LB agar containing apramycin and kanamycin to select for cells containing the recombinant cosmid where the target gene has been replaced by the apramycin resistance cassette.
Introduce the recombinant cosmid into Streptomyces: Transfer the recombinant cosmid from E. coli to the Streptomyces host strain via intergeneric conjugation.
Select for double-crossover mutants: Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the chromosomal copy of the gene with the resistance cassette.
Confirm the gene knockout: Verify the gene deletion by PCR analysis and Southern blotting.
Figure 4: Workflow for gene inactivation in Streptomyces.
Heterologous Expression in Streptomyces lividans
This protocol outlines a general procedure for expressing a biosynthetic gene cluster in a heterologous host.
Materials:
Cosmid or BAC containing the carbomycin BGC
E. coli ET12567/pUZ8002
Streptomyces lividans TK24 (or other suitable host strain)
Integrative shuttle vector (e.g., pSET152)
Appropriate antibiotics for selection
Procedure:
Subclone the BGC: Clone the entire carbomycin BGC from the cosmid/BAC into an integrative shuttle vector.
Transform E. coli: Introduce the resulting plasmid into the non-methylating E. coli strain ET12567/pUZ8002.
Conjugation: Perform intergeneric conjugation between the transformed E. coli and the recipient Streptomyces lividans strain.
Select for exconjugants: Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants containing the integrated plasmid.
Cultivation and analysis: Cultivate the engineered S. lividans strain under conditions suitable for secondary metabolite production.
Extraction and detection: Extract the culture broth and analyze for the production of carbomycin and its intermediates using techniques like HPLC and mass spectrometry.
HPLC Analysis of Carbomycin
Proposed HPLC Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
Flow Rate: 1.0 mL/min
Detection: UV detector at a wavelength where carbomycin has significant absorbance (e.g., 238 nm).
Injection Volume: 20 µL
Column Temperature: 30-40 °C
Note: These conditions would require optimization for baseline separation and accurate quantification of carbomycin and its intermediates.
Quantitative Data
While several studies have reported on the effects of genetic manipulations on carbomycin production, specific quantitative data is scarce in publicly available literature.
Table 2: Qualitative Effects of Genetic Modifications on Carbomycin Production
Genetic Modification
Effect on Carbomycin Production
Reference
Overexpression of acyB2
Greatly improved yield
Overexpression of cbmR
Blocked production
Inactivation of acyB2
Abolished production
Inactivation of cbmR
Abolished production
Conclusion
The biosynthesis of carbomycin is a complex process involving a large polyketide synthase, a series of tailoring enzymes, and a sophisticated regulatory network. While significant progress has been made in identifying key genes and understanding their roles, a complete picture of the pathway remains to be elucidated. The lack of a fully annotated gene cluster sequence is a major bottleneck in the field. Future research should focus on obtaining this sequence, which will undoubtedly accelerate efforts to engineer the pathway for the production of novel carbomycin analogs with improved therapeutic properties. This technical guide provides a solid foundation for researchers entering this exciting field of natural product biosynthesis.
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Carbomycin
For Researchers, Scientists, and Drug Development Professionals Introduction Carbomycin, also known as Magnamycin, is a macrolide antibiotic produced by the bacterium Streptomyces halstedii.[1] As a member of the 16-memb...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomycin, also known as Magnamycin, is a macrolide antibiotic produced by the bacterium Streptomyces halstedii.[1] As a member of the 16-membered macrolide family, it exhibits activity primarily against Gram-positive bacteria.[1] The initial structural elucidation was proposed by R.B. Woodward in 1957, with subsequent revisions in 1965 to define the precise stereochemistry.[2] This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and mechanism of action of Carbomycin, intended for professionals in the fields of chemical and pharmaceutical research.
Chemical Structure and Stereochemistry
Carbomycin possesses a complex molecular architecture, characterized by a 16-membered lactone ring, an α,β-unsaturated ketone, and an epoxide. Attached to the aglycone are two deoxysugars: D-mycaminose and L-mycarose. The isovaleryl ester at the 4''-position of the mycarose sugar is a distinctive feature of Carbomycin A.
The absolute configuration of Carbomycin has been determined through extensive chemical degradation and spectroscopic studies. The IUPAC name for Carbomycin A is [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(1S,3R,7R,8S,9S,10R,12R,14E,16S)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate.[2]
Figure 1: Structural components of Carbomycin A.
Physicochemical Properties
A summary of the key physicochemical properties of Carbomycin A is presented in the table below for easy reference and comparison.
¹H NMR: The proton NMR spectrum of Carbomycin is expected to be complex, with numerous overlapping signals in the aliphatic region (0.8-4.5 ppm) corresponding to the macrolide ring and sugar moieties. Key signals would include the olefinic protons of the α,β-unsaturated system, the anomeric protons of the two sugars, and the N,N-dimethyl group of the mycaminose sugar.
¹³C NMR: The carbon NMR spectrum would show signals for all 42 carbon atoms. Diagnostic peaks would include those for the two carbonyl groups (lactone and ketone), the olefinic carbons, the epoxide carbons, and the carbons of the two sugar units.
Mass Spectrometry (MS):
High-resolution mass spectrometry is used to confirm the molecular formula. The ESI-MS spectrum in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 842.4533. Fragmentation patterns would involve the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties, as well as fragmentation of the macrolide ring.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of Carbomycin, based on standard practices for macrolide antibiotics.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample of purified Carbomycin is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition: A standard pulse sequence is used. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time and a larger number of scans are required to achieve an adequate signal-to-noise ratio.
2D NMR Experiments: To aid in the complete assignment of the ¹H and ¹³C spectra, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
2. High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of Carbomycin (e.g., 1 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap) is used.
Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode to detect the [M+H]⁺ ion. The instrument is calibrated to ensure high mass accuracy.
Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides insights into the structure of the molecule.
3. X-ray Crystallography
Crystallization: Single crystals of Carbomycin suitable for X-ray diffraction are grown. This is typically achieved by dissolving the compound in a suitable solvent and allowing the solvent to slowly evaporate, or by using vapor diffusion techniques with a binary solvent system.
Data Collection: A single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods. The initial structural model is refined against the experimental data to obtain the final, high-resolution crystal structure.
Mechanism of Action: Inhibition of Protein Synthesis
Carbomycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center (PTC). Studies have identified the ribosomal protein L27 as a key component of the Carbomycin binding site.
The primary mechanism of action is the stimulation of the dissociation of peptidyl-tRNA from the ribosome during the translocation step. The disaccharide moiety of Carbomycin extends into the PTC, sterically hindering the growing polypeptide chain and promoting its premature release. This leads to a depletion of functional ribosomes and ultimately, the cessation of protein synthesis and bacterial growth.
Figure 2: Mechanism of Carbomycin-induced inhibition of protein synthesis.
Conclusion
Carbomycin remains a molecule of significant interest due to its complex chemical structure and its specific mechanism of action against bacterial protein synthesis. This technical guide provides a foundational understanding of its key chemical and biological properties. Further research, particularly in obtaining and fully assigning its NMR spectra, would provide even greater insight for medicinal chemists and drug development professionals seeking to design novel macrolide antibiotics.
Spectroscopic Data of Carbomycin: A Technical Guide for Researchers
An In-depth Analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of a Key Macrolide Antibiotic Carbomycin, a member of the macrolide class of antibiotics, is a complex natural product with sig...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of a Key Macrolide Antibiotic
Carbomycin, a member of the macrolide class of antibiotics, is a complex natural product with significant antibacterial activity. Its intricate structure, featuring a 16-membered lactone ring glycosidically linked to two deoxy sugars, necessitates a comprehensive spectroscopic analysis for unambiguous characterization. This technical guide provides a detailed overview of the NMR and Mass Spectrometry data of Carbomycin, intended for researchers, scientists, and professionals in drug development.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and elucidating the fragmentation pathways of complex molecules like Carbomycin. Electrospray ionization (ESI) is a commonly employed soft ionization technique for macrolide antibiotics, typically yielding the protonated molecule [M+H]⁺.
Table 1: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for Carbomycin
Ion
Observed m/z
Calculated m/z
Formula
[M+H]⁺
842.4533
842.4538
C₄₂H₆₈NO₁₆⁺
[M+Na]⁺
864.4352
864.4358
C₄₂H₆₇NNaO₁₆⁺
[M-H₂O+H]⁺
824.4428
824.4432
C₄₂H₆₆NO₁₅⁺
Note: The observed m/z values are sourced from the PubChem database for Carbomycin (CID 5287879) and may vary slightly depending on the instrument and experimental conditions.[1]
Collision-induced dissociation (CID) of the precursor ion ([M+H]⁺) provides valuable structural information through the analysis of its fragment ions.
Table 2: MS/MS Fragmentation Data of Carbomycin ([M+H]⁺ as Precursor Ion)
Fragment Ion m/z
Proposed Structure/Loss
684.3961
Loss of the mycaminose sugar
526.3389
Loss of both mycaminose and mycarose sugars
423
Further fragmentation of the macrolactone ring
615
Fragmentation involving the lactone ring and sugar moieties
614
Fragmentation adjacent to the m/z 615 ion
Note: The fragmentation pattern can be complex and may vary with collision energy and instrument type. The data presented is based on typical fragmentation behavior of macrolide antibiotics and data available in public repositories.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 3: Expected ¹H NMR Chemical Shift Ranges for Key Moieties in Carbomycin
Functional Group/Proton Type
Expected Chemical Shift (δ, ppm)
Anomeric Protons (Sugars)
4.0 - 5.5
Olefinic Protons
5.0 - 7.0
Protons on Oxygenated Carbons
3.0 - 5.0
N-Dimethyl Protons
2.2 - 2.8
Methyl Protons
0.8 - 2.0
Methylene Protons
1.0 - 2.5
Aldehyde Proton
9.5 - 10.0
Table 4: Expected ¹³C NMR Chemical Shift Ranges for Key Moieties in Carbomycin
Functional Group/Carbon Type
Expected Chemical Shift (δ, ppm)
Carbonyl Carbons (Ester, Ketone, Aldehyde)
170 - 210
Olefinic Carbons
110 - 150
Anomeric Carbons (Sugars)
90 - 110
Oxygenated Carbons
60 - 90
N-Dimethyl Carbons
40 - 50
Methyl Carbons
10 - 30
Methylene Carbons
20 - 50
Experimental Protocols
The following sections outline generalized experimental protocols for acquiring high-quality MS and NMR data for macrolide antibiotics like Carbomycin. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and research objectives.
Mass Spectrometry (High-Resolution ESI-MS and MS/MS)
Sample Preparation:
Dissolve a small amount of Carbomycin (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
For infusion experiments, dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent system, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
For LC-MS analysis, the sample can be injected directly into the LC system.
Instrumentation and Data Acquisition:
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, is recommended for accurate mass measurements.
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
MS Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-1500) to detect the protonated molecule and other adducts.
MS/MS Scan: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID). A range of collision energies should be applied to obtain a comprehensive fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
Dissolve approximately 5-10 mg of Carbomycin in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Filter the solution into a 5 mm NMR tube.
Instrumentation and Data Acquisition:
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR: To establish the complete structure and assign all signals, a suite of 2D NMR experiments is essential:
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the stereochemistry and conformation of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of Carbomycin, from sample preparation to final structure elucidation.
Caption: Workflow for the Spectroscopic Analysis of Carbomycin.
This comprehensive approach, combining high-resolution mass spectrometry with a suite of NMR experiments, is essential for the complete structural characterization of complex natural products like Carbomycin. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.
An In-Depth Technical Guide to the Ribosomal Binding Site of Carbomycin
For Researchers, Scientists, and Drug Development Professionals Introduction Carbomycin, a member of the 16-membered macrolide antibiotic family, exerts its antibacterial effects by targeting the bacterial ribosome, the...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomycin, a member of the 16-membered macrolide antibiotic family, exerts its antibacterial effects by targeting the bacterial ribosome, the essential cellular machinery responsible for protein synthesis. Understanding the precise binding site and mechanism of action of carbomycin is crucial for the development of new antimicrobial agents and for combating the growing threat of antibiotic resistance. This technical guide provides a comprehensive overview of the ribosomal binding site of carbomycin, integrating structural data, quantitative binding information, and detailed experimental methodologies.
The Ribosomal Binding Site of Carbomycin: A Structural Perspective
High-resolution crystallographic studies of carbomycin in complex with the large ribosomal subunit (50S) from Haloarcula marismortui have provided a detailed atomic-level view of its binding site. Carbomycin binds within the nascent polypeptide exit tunnel (NPET), a channel that spans the 50S subunit and serves as the path for newly synthesized proteins to exit the ribosome.[1] By lodging itself within this critical passageway, carbomycin physically obstructs the path of the growing polypeptide chain, leading to the premature termination of protein synthesis.[1]
The binding pocket is predominantly formed by segments of the 23S ribosomal RNA (rRNA), with some contributions from ribosomal proteins. Key interactions include:
23S rRNA: Carbomycin's lactone ring and its sugar moieties form extensive contacts with nucleotides of domain V and domain II of the 23S rRNA. Specifically, the disaccharide sugar attached to C5 of the lactone ring extends towards the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation.[1] The isobutyrate extension of this disaccharide directly overlaps with the A-site of the PTC, sterically hindering the accommodation of incoming aminoacyl-tRNAs.[1]
Ribosomal Proteins: While the primary interactions are with the 23S rRNA, ribosomal proteins in the vicinity of the NPET contribute to the overall architecture of the binding site. Photoaffinity labeling studies have identified ribosomal protein L27 as a major component of the macrolide binding site, with minor contributions from other proteins.
Quantitative Analysis of Carbomycin Binding
Quantifying the binding affinity of carbomycin to the ribosome is essential for understanding its potency and for structure-activity relationship (SAR) studies. While specific dissociation constants (Kd) and 50% inhibitory concentrations (IC50) for carbomycin are not as extensively reported in tabular format as for some other macrolides, the available data and comparative analyses provide valuable insights.
Note: The table includes comparative data for other macrolides to provide context for carbomycin's binding affinity. Direct quantitative data for carbomycin is limited in the reviewed literature.
Mechanism of Action: A Multi-faceted Inhibition
Carbomycin's inhibition of protein synthesis is a multi-step process that goes beyond simple steric hindrance in the NPET. The primary mechanisms include:
Blockage of the Nascent Polypeptide Exit Tunnel: As described, carbomycin physically obstructs the NPET, preventing the elongation of polypeptide chains beyond a few amino acids.
Interference with Peptidyl Transferase Center (PTC) Activity: The extension of carbomycin's disaccharide into the A-site of the PTC directly interferes with the binding of aminoacyl-tRNAs, thereby inhibiting peptide bond formation.
Stimulation of Peptidyl-tRNA Dissociation: Macrolides, including carbomycin, can promote the premature dissociation of peptidyl-tRNA from the ribosome, a phenomenon known as "peptidyl-tRNA drop-off." This abortive termination of translation further contributes to the antibiotic's efficacy.
Carbomycin's inhibitory pathway on the ribosome.
Experimental Protocols for Studying Carbomycin-Ribosome Interactions
A variety of sophisticated experimental techniques have been employed to elucidate the binding site and mechanism of action of carbomycin.
X-ray Crystallography
This technique provides high-resolution structural information of the carbomycin-ribosome complex.
Methodology Overview:
Purification and Crystallization: Large ribosomal subunits (50S) are purified from a suitable organism, such as Haloarcula marismortui. The purified subunits are then co-crystallized with carbomycin.
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction patterns are collected.
Structure Determination: The diffraction data is processed to generate an electron density map, from which the atomic coordinates of the ribosome and the bound carbomycin molecule are determined.
Workflow for X-ray crystallography of ribosome complexes.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes in a near-native state.
Methodology Overview:
Sample Preparation: A solution containing the ribosome-carbomycin complex is applied to an EM grid and rapidly frozen in liquid ethane to form a thin layer of vitreous ice.
Image Acquisition: The frozen grid is imaged in a transmission electron microscope under cryogenic conditions. A large number of 2D projection images of individual ribosome particles are collected.
Image Processing and 3D Reconstruction: The 2D images are computationally aligned, classified, and averaged to generate a high-resolution 3D reconstruction of the complex.
In Vitro Antibacterial Spectrum of Carbomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Carbomycin, a member of the macrolide class of antibiotics, is a complex compound produced by the actinomycete Streptomyces halstedii. Like oth...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomycin, a member of the macrolide class of antibiotics, is a complex compound produced by the actinomycete Streptomyces halstedii. Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome, which ultimately disrupts the translocation step of protein elongation. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Carbomycin, presenting available quantitative data, detailed experimental protocols for its assessment, and a visualization of its mechanism of action.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for Carbomycin against various bacterial strains.
Note: There is a significant lack of comprehensive, publicly available MIC data for Carbomycin across a wide range of bacterial species. The provided data is based on limited studies. Further research is required to fully characterize its antibacterial spectrum.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of Carbomycin is primarily achieved through the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of Materials:
Carbomycin Stock Solution: Prepare a stock solution of Carbomycin of known concentration in a suitable solvent. Sterilize by filtration.
Bacterial Strains: Use pure, overnight cultures of the test bacteria grown on appropriate agar plates.
Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for most non-fastidious bacteria. For fastidious organisms, supplement the MHB as required (e.g., with blood or specific growth factors).
96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.
2. Inoculum Preparation:
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
Suspend the colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
Dispense 50 µL of sterile MHB into all wells of a 96-well microtiter plate.
Add 50 µL of the Carbomycin stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.
Perform serial two-fold dilutions of Carbomycin across the plate by transferring 50 µL from each well to the subsequent well. Discard the final 50 µL from the last well. This will create a range of Carbomycin concentrations.
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
Include a growth control well (containing MHB and inoculum but no antibiotic) and a sterility control well (containing MHB only).
4. Incubation:
Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air. Incubation conditions may need to be adjusted for fastidious organisms (e.g., increased CO₂).
5. Reading the Results:
The MIC is determined as the lowest concentration of Carbomycin at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.
Mandatory Visualization
Mechanism of Action: Inhibition of Protein Synthesis
The following diagram illustrates the mechanism by which Carbomycin inhibits bacterial protein synthesis.
Caption: Carbomycin's mechanism of inhibiting bacterial protein synthesis.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram outlines the key steps in the broth microdilution assay for determining the MIC of Carbomycin.
Caption: Workflow for determining Carbomycin's MIC via broth microdilution.
The Dawn of a Macrolide: Early Research and Development of Carbomycin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Carbomycin, also known as Magnamycin, is a macrolide antibiotic that emerged from the golden age of antibiotic disc...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomycin, also known as Magnamycin, is a macrolide antibiotic that emerged from the golden age of antibiotic discovery in the mid-20th century. As a member of the 16-membered macrolide family, its journey from a soil microorganism to a characterized chemical entity laid foundational work for the development of this important class of antibacterial agents. This technical guide delves into the early research and historical development of Carbomycin, providing a detailed account of its discovery, isolation, structural elucidation, and initial biological characterization for researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Visualizations of experimental workflows and structural relationships are provided using Graphviz to offer a clear and comprehensive understanding of this pioneering antibiotic.
Discovery and Isolation
Carbomycin was first reported in 1952 by a team at Chas. Pfizer & Co., led by Fred W. Tanner Jr. The antibiotic was isolated from the fermentation broth of a strain of the soil actinomycete, Streptomyces halstedii.[1] The discovery was part of the intensive screening programs of the time that sought to identify novel antimicrobial agents from natural sources.
Fermentation
The production of Carbomycin was achieved through submerged aerobic fermentation of Streptomyces halstedii. Early research focused on optimizing the fermentation medium to enhance the yield of the antibiotic.
A typical fermentation medium used in the early production of Carbomycin consisted of the following components per liter:
Component
Concentration (g/L)
Soybean Meal
30.0
Glucose
22.0
Sodium Chloride (NaCl)
1.0
Calcium Carbonate (CaCO₃)
5.0
Cobalt Chloride (CoCl₂·6H₂O)
0.005
Lard Oil
4.0
Table 1: Composition of the fermentation medium for Carbomycin production.[2]
Isolation and Purification
The process of isolating and purifying Carbomycin from the fermentation broth was a multi-step procedure designed to separate the antibiotic from the mycelia and other components of the complex mixture.
A patented method for the purification of Carbomycin involved the formation of solid complexes with aromatic compounds. A detailed workflow of this process is outlined below:
Carbomycin Isolation and Purification Workflow.
Detailed Steps:
Fermentation and Filtration: The fermentation broth containing Carbomycin was first filtered at a low pH to remove the mycelial solids.
pH Adjustment: The pH of the clarified broth was then adjusted to approximately 8.5.
Complex Formation: An aromatic compound, such as benzene or toluene, was added to the aqueous solution. This induced the formation of a solid, often crystalline, complex of Carbomycin which precipitated out of the solution.
Isolation of the Complex: The precipitated complex was collected by filtration.
Liberation of Carbomycin: The presscake containing the Carbomycin complex was dried and then suspended in methanol to dissolve the antibiotic, leaving behind insoluble materials.
Crystallization: The methanolic solution was filtered, and water was gradually added to induce the crystallization of pure Carbomycin.
Final Product: The crystalline Carbomycin was collected by filtration and dried under vacuum.
Structural Elucidation
The determination of Carbomycin's complex structure was a significant undertaking in the 1950s and involved pioneering work in the field of natural product chemistry.
Initial Characterization and Proposed Structure
Initial studies established Carbomycin as a weak base with the molecular formula C₄₂H₆₇NO₁₆. In 1957, the renowned chemist R.B. Woodward proposed the first detailed structure for Carbomycin (then called Magnamycin). This initial structure was a landmark achievement, pieced together through classical degradation studies and brilliant deductive reasoning, long before the routine use of modern spectroscopic techniques like NMR.
The early structural work involved a series of chemical degradation reactions to break down the large molecule into smaller, more easily identifiable fragments. These studies revealed the presence of a large lactone ring, a ketone, a hydroxyl group, an acetyl group, and two sugar moieties. One of the sugars was identified as D-mycaminose, a dimethylamino sugar.
Correction of the Structure
Further research and the advent of more advanced analytical techniques led to a revision of Woodward's original structure. In 1965, Woodward himself, along with his colleagues, published a corrected structure for Carbomycin. The correction primarily involved the size of the lactone ring and the precise arrangement of the functional groups.
Logical Flow of Carbomycin's Structural Elucidation.
Biological Activity and Mode of Action
Early in vitro studies of Carbomycin revealed its potent activity primarily against Gram-positive bacteria. It was also found to be effective against certain rickettsiae and large viruses.
Antibacterial Spectrum
The minimum inhibitory concentrations (MICs) of Carbomycin against a range of pathogenic bacteria were determined in early studies. These values demonstrated its efficacy against organisms such as Staphylococcus aureus and Streptococcus pyogenes, including strains that were resistant to other antibiotics of the time.
Organism
MIC (µg/mL)
Staphylococcus aureus
0.1 - 0.78
Streptococcus pyogenes
0.02 - 0.2
Streptococcus pneumoniae
0.05 - 0.2
Bacillus subtilis
0.1
Corynebacterium diphtheriae
0.02
Neisseria gonorrhoeae
0.78
Haemophilus influenzae
3.12
Escherichia coli
>100
Pseudomonas aeruginosa
>100
Salmonella typhi
>100
Table 2: In Vitro Antibacterial Spectrum of Carbomycin (Magnamycin) from early studies (circa 1952).
Mode of Action
Carbomycin belongs to the macrolide class of antibiotics, which are known to inhibit bacterial protein synthesis. It exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This binding event blocks the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein elongation and ultimately inhibiting bacterial growth.
Mechanism of Action of Carbomycin.
Conclusion
The early research and development of Carbomycin represent a significant chapter in the history of antibiotics. The innovative methods developed for its fermentation, isolation, and particularly the monumental effort in its structural elucidation by R.B. Woodward and his team, pushed the boundaries of natural product chemistry. Although Carbomycin itself has seen limited clinical use compared to later macrolides, the foundational knowledge gained from its study was instrumental in paving the way for the discovery and development of more advanced and widely used members of this critical class of antibacterial agents. The detailed protocols and data presented here offer valuable insights for modern researchers in natural product discovery and drug development, highlighting the enduring legacy of this pioneering macrolide.
An In-depth Technical Guide to the Carbomycin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals Abstract Carbomycin, a 16-membered macrolide antibiotic, is a natural product of significant interest due to its antibacterial properties. Its biosynthesis...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbomycin, a 16-membered macrolide antibiotic, is a natural product of significant interest due to its antibacterial properties. Its biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC) in Streptomyces thermotolerans. This technical guide provides a comprehensive overview of the carbomycin BGC, detailing its genetic architecture, the enzymatic pathway of carbomycin synthesis, and the intricate regulatory networks that govern its production. The guide includes a compilation of quantitative data on gene expression and metabolite production, detailed experimental protocols for genetic manipulation and analysis, and visual representations of the key pathways and workflows to facilitate a deeper understanding and further research in the field of antibiotic biosynthesis and engineering.
Genetic Organization of the Carbomycin Biosynthetic Gene Cluster
The carbomycin biosynthetic gene cluster from Streptomyces thermotolerans spans approximately 40 kb and comprises around 30 open reading frames (ORFs).[1][2] The cluster encodes all the necessary enzymatic machinery for the synthesis of the polyketide backbone, its modification, and the attachment of sugar moieties, as well as genes for regulation and self-resistance. A partial annotation of the genes within this cluster and their putative functions, based on sequence homology and experimental evidence, is presented in Table 1.
Table 1: Annotated Genes of the Carbomycin Biosynthetic Gene Cluster
Gene/ORF
Proposed Function
Reference(s)
PKS Genes
carbo PKS
Type I Polyketide Synthase; responsible for the synthesis of the 16-membered macrolactone ring. The specific gene names and modular organization are not fully detailed in the available literature.
Dual-function transcriptional regulator; acts as a positive regulator at low concentrations and a repressor at high concentrations.
Resistance Genes
carA
Carbomycin resistance gene.
carB
Carbomycin resistance gene.
Other Genes
ist
4"-isovaleryltransferase gene; involved in the biotransformation of spiramycin to bitespiramycin when co-expressed with acyB2.
The Carbomycin Biosynthetic Pathway
The biosynthesis of carbomycin begins with the assembly of a 16-membered polyketide lactone ring by a Type I polyketide synthase (PKS). This is followed by a series of post-PKS modifications, including hydroxylations, epoxidation, glycosylations, and acylations, to yield the final bioactive carbomycin molecule.
A proposed biosynthetic pathway for carbomycin.
Regulation of Carbomycin Biosynthesis
The production of carbomycin is tightly regulated at the transcriptional level by at least two cluster-situated regulatory genes, acyB2 and cbmR.
acyB2 : This gene encodes a positive regulator. Overexpression of acyB2 leads to a significant increase in the transcription of other biosynthetic genes in the cluster, resulting in enhanced carbomycin production.
cbmR : This gene encodes a dual-function regulator. It appears to act as a positive regulator at low expression levels, but functions as a repressor when overexpressed, leading to a blockage of carbomycin biosynthesis.
The interplay between these two regulators forms a key control point in carbomycin production. The upstream signals that modulate the expression of acyB2 and cbmR are not yet fully elucidated but are likely linked to nutritional and physiological cues within the cell.
Genetic manipulation of the regulatory genes has a profound impact on carbomycin production. The following table summarizes the observed effects on gene expression and final product yield.
Table 2: Effects of Regulatory Gene Manipulation on Carbomycin Biosynthesis
Strain
Genetic Modification
Relative Expression of Biosynthetic Genes (qPCR)
Carbomycin Yield
Reference(s)
S. thermotolerans Wild-Type
-
Basal Level
Wild-Type Level
S. thermotolerans ΔacyB2
Inactivation of acyB2
Significantly Decreased
Abolished
S. thermotolerans OE-acyB2
Overexpression of acyB2
Highly Expressed
Greatly Improved
S. thermotolerans ΔcbmR
Inactivation of cbmR
-
Abolished
S. thermotolerans OE-cbmR
Overexpression of cbmR
Lowly Expressed
Blocked
Experimental Protocols
Gene Inactivation by PCR-Targeting
This protocol describes a general method for gene inactivation in Streptomyces using a PCR-generated cassette containing an apramycin resistance marker.
Workflow for gene inactivation in Streptomyces.
Methodology:
Primer Design: Design primers to amplify the apramycin resistance gene (aac(3)IV) from a suitable template plasmid. The primers should include 5' extensions of ~40-50 nucleotides that are homologous to the regions immediately upstream and downstream of the target gene to be deleted in the Streptomyces thermotolerans chromosome.
PCR Amplification: Perform PCR to amplify the disruption cassette. Purify the PCR product.
Protoplast Preparation: Prepare competent protoplasts of S. thermotolerans.
Transformation: Transform the purified PCR product into the S. thermotolerans protoplasts using a polyethylene glycol (PEG)-mediated method.
Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium and overlay with apramycin to select for transformants that have integrated the resistance cassette.
Mutant Verification: Isolate genomic DNA from apramycin-resistant colonies and confirm the gene replacement by PCR using primers flanking the target gene and by Southern blot analysis.
Heterologous Expression in Streptomyces lividans
S. lividans is a commonly used host for the heterologous expression of biosynthetic gene clusters from other Streptomyces species.
Methodology:
Vector Construction: Clone the gene(s) of interest from the carbomycin BGC into an appropriate E. coli-Streptomyces shuttle vector under the control of a suitable promoter (e.g., ermEp*).
Transformation into E. coli : Transform the constructed plasmid into a non-methylating E. coli strain, such as ET12567/pUZ8002, for subsequent conjugation.
Intergeneric Conjugation: Conjugally transfer the plasmid from the E. coli donor to S. lividans recipient spores on a suitable agar medium.
Selection of Exconjugants: Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin for the vector) and nalidixic acid (to counter-select the E. coli donor).
Expression and Analysis: Inoculate the confirmed S. lividans exconjugants into a suitable production medium. After a period of fermentation, extract the secondary metabolites from the culture broth and analyze for the production of the desired compound or its intermediates by techniques such as HPLC and LC-MS. For instance, co-expression of acyB2 and the 4"-isovaleryltransferase gene (ist) in S. lividans TK24 can be performed to biotransform spiramycin into bitespiramycin.
Conclusion
The carbomycin biosynthetic gene cluster in Streptomyces thermotolerans represents a fascinating and complex system for the production of a potent antibiotic. A thorough understanding of its genetic organization, biosynthetic pathway, and regulatory mechanisms is crucial for harnessing its full potential. The data and protocols presented in this guide offer a solid foundation for researchers to delve deeper into the study of carbomycin biosynthesis, with the ultimate goal of improving its production and generating novel, more effective antibiotic derivatives through metabolic engineering and synthetic biology approaches. Further research is warranted to fully elucidate the complete set of genes and their functions within the cluster, the intricate details of the enzymatic reactions, and the upstream signaling pathways that control its expression.
High-Yield Carbomycin Production: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the high-yield production and fermentation of Carbomycin, a macrolide antibiotic. These...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield production and fermentation of Carbomycin, a macrolide antibiotic. These guidelines are intended to assist researchers in optimizing their experimental workflows for enhanced production, purification, and analysis of this valuable compound.
Introduction to Carbomycin and its Production
Carbomycin is a 16-membered macrolide antibiotic produced by several species of Streptomyces, most notably Streptomyces thermotolerans and Streptomyces halstedii.[1][2] It exhibits antibacterial activity and serves as a crucial precursor for the semi-synthesis of other important macrolides. The production of carbomycin can be significantly enhanced through a combination of strain selection, genetic engineering, and optimization of fermentation and purification processes.
Microbial Strains and Genetic Enhancement
Several Streptomyces species are known to produce carbomycin. The selection of a high-producing strain is the first critical step towards achieving high yields.
Streptomyces thermotolerans : A well-characterized producer of carbomycin.[1]
Streptomyces halstedii : Another known producer of carbomycin.[2]
Streptomyces graminofaciens : A strain that has been subjected to mutagenesis to improve carbomycin production.[3]
Genetic engineering strategies have proven effective in boosting carbomycin yields. A key focus has been the manipulation of regulatory genes within the carbomycin biosynthetic gene cluster.
Key Regulatory Genes:
acyB2 : This gene encodes a pathway-specific positive regulator of carbomycin biosynthesis. Overexpression of acyB2 has been shown to significantly improve the yield of carbomycin.
cbmR : This gene encodes a dual-role regulator. While it can act as a positive regulator at low expression levels, its overexpression has been found to block carbomycin production.
Table 1: Impact of Genetic Modification on Carbomycin Production
Strain
Genetic Modification
Effect on Carbomycin Yield
Reference
Streptomyces thermotolerans
Overexpression of acyB2
Significantly Increased
Streptomyces thermotolerans
Inactivation of cbmR
Increased (in acyB2 overexpression background)
Streptomyces thermotolerans
Overexpression of cbmR
Blocked Production
Fermentation Protocol for High-Yield Carbomycin Production
This protocol outlines the steps for the fermentation of Streptomyces thermotolerans for high-yield carbomycin production.
Inoculum Preparation
Spore Suspension: Prepare a spore suspension of S. thermotolerans from a mature agar plate (e.g., ISP-2 medium) by scraping spores into sterile water containing a wetting agent (e.g., 0.05% Tween 80).
Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of seed medium with the spore suspension.
Incubation: Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours until a dense mycelial culture is obtained.
Table 2: Composition of Seed and Production Media
Component
Seed Medium (g/L)
Production Medium (g/L)
Glucose
20
22
Soybean Meal
5
30
Yeast Extract
2
-
Peptone
2
-
NaCl
4
1
K₂HPO₄
0.5
-
MgSO₄·7H₂O
0.5
-
CaCO₃
2
5
CoCl₂·6H₂O
-
0.005
Lard Oil
-
4
Production Fermentation
Inoculation: Inoculate a production fermenter containing the production medium with 5-10% (v/v) of the seed culture.
Fermentation Parameters: Maintain the following parameters during fermentation:
Temperature: 28-30°C
pH: Maintain between 6.8 and 7.2. The pH can be controlled using automated addition of acid/base or by the buffering capacity of CaCO₃.
Agitation: 200-400 rpm, depending on the fermenter geometry, to ensure adequate mixing and oxygen transfer.
Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute).
Fermentation Duration: The fermentation is typically carried out for 5-7 days. Maximum carbomycin production is usually observed in the stationary phase.
Downstream Processing: Extraction and Purification
Extraction
Harvesting: At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.
Solvent Extraction:
Adjust the pH of the fermentation supernatant to 8.0-8.5.
Extract the supernatant twice with an equal volume of ethyl acetate.
Combine the organic phases.
Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification
Silica Gel Column Chromatography:
Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a suitable solvent system (e.g., a mixture of chloroform and methanol).
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 9:1, 7:3, 1:1 chloroform:methanol).
Fraction Collection: Collect fractions and monitor the presence of carbomycin using Thin Layer Chromatography (TLC).
Crystallization: Combine the fractions containing pure carbomycin and concentrate them. The pure compound can be crystallized from a suitable solvent system (e.g., methanol-water).
Visualizing Key Pathways and Workflows
Carbomycin Biosynthesis Pathway
The biosynthesis of carbomycin follows a type I polyketide synthase (PKS) pathway. The following diagram illustrates the key steps in the formation of the carbomycin aglycone and its subsequent modifications.
Caption: Proposed biosynthetic pathway of carbomycin.
Regulatory Network of Carbomycin Biosynthesis
The expression of the carbomycin biosynthetic genes is tightly controlled by regulatory proteins. The following diagram illustrates the regulatory roles of AcyB2 and CbmR.
Caption: Regulatory control of carbomycin biosynthesis.
Experimental Workflow for High-Yield Carbomycin Production
The overall experimental workflow for achieving high-yield carbomycin production is summarized in the following diagram.
Caption: Workflow for high-yield carbomycin production.
Application Note: Quantification of Carbomycin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Carbomycin, a macrolide ant...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Carbomycin, a macrolide antibiotic. Due to the limited availability of specific validated methods for Carbomycin in publicly accessible literature, this application note provides a comprehensive protocol adapted from established methods for similar macrolide antibiotics. The described method utilizes a reversed-phase C18 column with UV detection, a common and reliable approach for the analysis of this class of compounds. This document provides the detailed experimental protocol, system suitability parameters, and a workflow diagram to guide researchers in developing and validating a robust analytical method for Carbomycin quantification.
Introduction
Carbomycin is a macrolide antibiotic produced by Streptomyces halstedii.[1] Like other macrolides, it is a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. Accurate and precise quantification of Carbomycin is essential for various stages of drug development, including fermentation process monitoring, formulation development, quality control, and pharmacokinetic studies. While microbiological assays have been traditionally used for determining the potency of antibiotics, HPLC methods offer superior specificity, accuracy, and throughput.[2] This application note details a proposed reversed-phase HPLC (RP-HPLC) method suitable for the quantification of Carbomycin.
Experimental Protocol
This proposed method is based on common practices for the analysis of macrolide antibiotics and should be fully validated before implementation for routine use.
1. Instrumentation and Materials
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
Chemicals and Reagents:
Carbomycin reference standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Ammonium acetate (or other suitable buffer salt)
Purified water (e.g., Milli-Q or equivalent)
Formic acid or acetic acid (for pH adjustment)
2. Chromatographic Conditions
A summary of the proposed chromatographic conditions is presented in Table 1.
Parameter
Recommended Condition
Stationary Phase
C18 (4.6 x 150 mm, 5 µm)
Mobile Phase
Acetonitrile and Ammonium Acetate Buffer (pH 6.5)
Gradient
Isocratic or Gradient (e.g., 40-60% Acetonitrile over 15 min)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
232 nm (based on typical macrolide UV absorption)
Injection Volume
10 µL
Run Time
Approximately 20 minutes
3. Preparation of Solutions
Mobile Phase Preparation:
Prepare a 20 mM Ammonium Acetate buffer by dissolving the appropriate amount of ammonium acetate in purified water.
Adjust the pH of the buffer to 6.5 using a dilute solution of formic acid or acetic acid.
Filter the buffer through a 0.45 µm membrane filter.
The mobile phase is prepared by mixing the buffer and acetonitrile in the desired ratio. For a starting isocratic condition, a 50:50 (v/v) mixture can be evaluated. The organic component percentage can be optimized to achieve a suitable retention time for Carbomycin.
Standard Solution Preparation:
Accurately weigh a suitable amount of Carbomycin reference standard.
Dissolve the standard in a small amount of methanol and then dilute to the final volume with the mobile phase to obtain a stock solution of known concentration (e.g., 1 mg/mL).
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
Sample Preparation:
For bulk drug substance, dissolve a known amount in the mobile phase.
For formulations, the extraction of Carbomycin may be necessary. This could involve dissolution in a suitable solvent followed by centrifugation or filtration to remove excipients.
For biological matrices, a protein precipitation or solid-phase extraction (SPE) step will be required to remove interfering substances.
Method Validation Parameters (Hypothetical Data)
A full method validation should be performed according to ICH guidelines. The following table (Table 2) presents hypothetical acceptance criteria for key validation parameters.
Parameter
Acceptance Criteria
Hypothetical Result
Linearity (R²)
≥ 0.999
0.9995
Accuracy (% Recovery)
98.0 - 102.0%
99.5%
Precision (% RSD)
≤ 2.0%
< 1.5%
Limit of Detection (LOD)
Signal-to-Noise Ratio of 3:1
0.05 µg/mL
Limit of Quantification (LOQ)
Signal-to-Noise Ratio of 10:1
0.15 µg/mL
Specificity
No interference from blank and placebo
Peak purity > 99%
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Carbomycin using the proposed HPLC method.
Application Note: Cell-Based Assays for Carbomycin Activity
For Researchers, Scientists, and Drug Development Professionals Introduction Carbomycin, also known as Magnamycin, is a macrolide antibiotic derived from the bacterium Streptomyces halstedii.[1] Like other macrolides, it...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomycin, also known as Magnamycin, is a macrolide antibiotic derived from the bacterium Streptomyces halstedii.[1] Like other macrolides, its primary therapeutic application is inhibiting the growth of Gram-positive bacteria.[1][2] Understanding the efficacy and potential toxicity of Carbomycin is crucial for its development and application in research and clinical settings. Cell-based assays are indispensable tools for quantifying its antibacterial potency and evaluating its effects on eukaryotic cells. This document provides detailed protocols for two fundamental cell-based assays: the Minimum Inhibitory Concentration (MIC) assay to determine antibacterial activity and a cell viability assay to assess cytotoxicity.
Mechanism of Action
Carbomycin exerts its antibacterial effect by inhibiting protein synthesis.[3] The primary mechanism involves binding to the 50S subunit of the bacterial ribosome. This binding event does not simply block translocation or peptide bond formation but actively stimulates the dissociation of peptidyl-tRNA from the ribosome, likely during the translocation step.[4] This premature release of unfinished peptide chains effectively halts the production of functional proteins, leading to the cessation of bacterial growth (bacteriostatic effect) and, ultimately, cell death. While Carbomycin primarily targets bacterial ribosomes, like other macrolides, it can also have an inhibitory action on mitochondrial protein synthesis in eukaryotic cells due to the prokaryotic origins of mitochondria.
Caption: Mechanism of Carbomycin action in a bacterial cell.
Application 1: Determining Antibacterial Efficacy
The most common in vitro method to measure the effectiveness of an antibiotic is the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into 5 mL of sterile broth.
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
This corresponds to approximately 1-2 x 10⁸ CFU/mL.
Dilute this suspension in fresh broth to achieve a final concentration of 5 x 10⁵ CFU/mL for the assay.
Serial Dilution of Carbomycin:
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
Prepare a starting concentration of Carbomycin (e.g., 128 µg/mL) in the first column by adding 200 µL of the diluted drug.
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
Column 11 will serve as the positive control (inoculum, no drug), and column 12 will be the negative control (sterile broth, no inoculum).
Inoculation:
Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to column 12.
The final volume in each well will be 200 µL, and the bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL. The Carbomycin concentrations will now be half of the initial serial dilutions.
Incubation:
Cover the plate and incubate at 37°C for 16-24 hours.
Reading the Results:
The MIC is determined as the lowest concentration of Carbomycin at which there is no visible turbidity (bacterial growth). This can be assessed by eye or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader. The MIC well is the first well that appears clear, similar to the negative control.
Caption: Workflow for the Broth Microdilution MIC Assay.
Data Presentation: Representative MIC Values
The following table provides an example of how to present MIC data for Carbomycin. Actual values should be determined experimentally.
Bacterial Strain
MIC₅₀ (µg/mL)
MIC₉₀ (µg/mL)
MIC Range (µg/mL)
Staphylococcus aureus (MSSA)
1.0
2.0
0.5 - 4.0
Staphylococcus aureus (MRSA)
2.0
>16
1.0 - >32
Streptococcus pneumoniae
0.5
1.0
0.125 - 2.0
Enterococcus faecalis
8.0
32
4.0 - 64
Note: Data are for illustrative purposes only and do not represent published experimental results. MIC₅₀ and MIC₉₀ are the concentrations required to inhibit 50% and 90% of isolates, respectively.
Application 2: Assessing Eukaryotic Cytotoxicity
It is essential to evaluate the potential toxicity of any antimicrobial agent against host cells. Cell viability assays measure the cellular response to a toxic agent, often by quantifying a marker of metabolic activity or membrane integrity. The result is typically expressed as an IC₅₀ value, the concentration of a drug that inhibits a biological process (like cell growth) by 50%.
This protocol uses the cell-permeable dye resazurin, which is metabolically reduced by viable cells to the fluorescent product resorufin, providing a measure of overall metabolic activity.
Materials:
Human cell line (e.g., HepG2 human liver cells, HEK293 human embryonic kidney cells)
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
Compound Treatment:
Prepare 2-fold serial dilutions of Carbomycin in complete medium at 2x the final desired concentrations.
Remove the old medium from the cells and add 100 µL of the Carbomycin dilutions to the respective wells.
Include wells with medium only (no cells, background control) and cells with medium containing only the drug solvent (vehicle control).
Incubation:
Return the plate to the incubator for a desired exposure time (e.g., 24, 48, or 72 hours).
Viability Measurement:
Add 20 µL of the resazurin solution to each well (for a final concentration of ~0.02 mg/mL).
Incubate for another 2-4 hours, protected from light.
Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Analysis:
Subtract the background fluorescence (medium only wells) from all other values.
Calculate cell viability as a percentage of the vehicle control: (% Viability) = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100.
Plot the % Viability against the logarithm of Carbomycin concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Caption: Workflow for a Resazurin-Based Cytotoxicity Assay.
Data Presentation: Representative Cytotoxicity Values
The following table provides an example of how to present IC₅₀ data for Carbomycin. Actual values should be determined experimentally.
Cell Line
Exposure Time (hours)
IC₅₀ (µM)
HepG2 (Human Liver Carcinoma)
48
>100
HEK293 (Human Embryonic Kidney)
48
>100
A549 (Human Lung Carcinoma)
48
>100
Note: Data are for illustrative purposes only. A high IC₅₀ value suggests low cytotoxicity at the tested concentrations.
Application Notes and Protocols for Carbomycin in Antibiotic Synergy Studies
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the principles and methodologies for conducting antibiotic synergy studies using carbomycin, a m...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for conducting antibiotic synergy studies using carbomycin, a macrolide antibiotic. The protocols detailed below are intended to guide researchers in the systematic evaluation of carbomycin's synergistic potential with other antimicrobial agents against various bacterial pathogens.
Introduction to Carbomycin and Antibiotic Synergy
Carbomycin, also known as Magnamycin, is a macrolide antibiotic derived from the bacterium Streptomyces halstedii.[1] It exerts its antibacterial effect by inhibiting protein synthesis. Specifically, carbomycin binds to the 50S subunit of the bacterial ribosome, interfering with the exit of the nascent peptide chain and stimulating the dissociation of peptidyl-tRNA from the ribosome.[2] While effective against Gram-positive bacteria, carbomycin is often considered a minor antibiotic and its efficacy can be significantly enhanced when used in combination with other drugs.
Antibiotic synergy occurs when the combined antimicrobial effect of two or more drugs is greater than the sum of their individual effects. This approach is a promising strategy to combat the rise of multidrug-resistant (MDR) bacteria. Synergy can lead to lower required doses of individual antibiotics, potentially reducing toxicity and minimizing the development of resistance.
Key Methodologies for Synergy Testing
The two primary in vitro methods for assessing antibiotic synergy are the Checkerboard Assay and the Time-Kill Curve Assay . These methods provide complementary information on the nature of the drug interaction.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[3][4]
Principle: Serial dilutions of two antibiotics are combined in a 96-well microtiter plate to test a range of concentration combinations against a standardized bacterial inoculum. The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.
The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotics over time.
Principle: A standardized bacterial suspension is exposed to antibiotics, alone and in combination, at specific concentrations (often multiples of the MIC). The number of viable bacteria (CFU/mL) is determined at various time points over a 24-hour period.
Interpretation of Time-Kill Curves:
Synergy: A ≥ 2-log10 (99%) decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Indifference: A < 2-log10 decrease or a < 2-log10 increase in CFU/mL by the combination compared with the most active single agent.
Antagonism: A ≥ 2-log10 increase in CFU/mL by the combination compared with the most active single agent.
Bactericidal activity: A ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Experimental Protocols
Protocol 1: Checkerboard Assay for Carbomycin Synergy
This protocol outlines the steps for performing a checkerboard assay to evaluate the synergistic potential of carbomycin with a partner antibiotic.
Materials:
Carbomycin (stock solution of known concentration)
Partner antibiotic (stock solution of known concentration)
Bacterial strain of interest (e.g., Staphylococcus aureus)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Sterile 96-well microtiter plates
Incubator (35°C ± 2°C)
Multichannel pipette
Procedure:
Determine the MIC of each antibiotic individually using standard broth microdilution methods. This is crucial for selecting the appropriate concentration range for the checkerboard assay.
Prepare antibiotic dilutions:
In a 96-well plate, add 50 µL of CAMHB to all wells.
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of Carbomycin.
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the partner antibiotic.
The resulting plate will have a gradient of concentrations for both antibiotics.
Include control wells: rows/columns with each antibiotic alone, and a well with no antibiotics for a growth control.
Prepare bacterial inoculum:
Grow the bacterial strain to the logarithmic phase.
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Inoculate the plate: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.
Incubate the plate at 35°C for 16-24 hours.
Determine the MICs: After incubation, visually inspect the plate for turbidity to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
Calculate the FIC Index:
FIC of Carbomycin (FIC A) = MIC of Carbomycin in combination / MIC of Carbomycin alone
FIC of Partner Antibiotic (FIC B) = MIC of Partner Antibiotic in combination / MIC of Partner Antibiotic alone
FIC Index = FIC A + FIC B
Data Presentation:
Table 1: Example Checkerboard Assay Results for Carbomycin and Partner Antibiotic against S. aureus
Antibiotic Combination
Bacterial Strain
MIC Alone (µg/mL)
MIC in Combination (µg/mL)
FIC Index
Interpretation
Carbomycin
S. aureus ATCC 29213
Value
Value
\multirow{2}{}{Calculated Value}
\multirow{2}{}{Synergy/Additive/Antagonism}
Partner Antibiotic
Value
Value
Note: "Value" and "Calculated Value" should be replaced with experimental data.
Protocol 2: Time-Kill Curve Assay for Carbomycin Synergy
This protocol describes the procedure for conducting a time-kill curve assay to assess the dynamic interaction between carbomycin and a partner antibiotic.
Materials:
Carbomycin and partner antibiotic
Log-phase culture of the test bacterium
CAMHB
Sterile culture tubes or flasks
Shaking incubator (37°C)
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Procedure:
Prepare antibiotic solutions: Prepare tubes of CAMHB containing:
No antibiotic (growth control)
Carbomycin alone (at a determined concentration, e.g., 1x MIC)
Partner antibiotic alone (at a determined concentration, e.g., 1x MIC)
Carbomycin and partner antibiotic in combination (at their respective determined concentrations)
Inoculate the cultures:
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
Inoculate each of the prepared tubes with the bacterial suspension.
Incubate the tubes at 37°C with shaking.
Sample at time points:
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
Determine viable cell counts:
Perform serial ten-fold dilutions of each aliquot in sterile saline.
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
Incubate the plates for 18-24 hours at 37°C.
Count the number of colonies (CFU/mL) for each time point and condition.
Plot the data: Plot the log10 CFU/mL versus time for each condition.
Data Presentation:
Table 2: Example Time-Kill Assay Data for Carbomycin and Partner Antibiotic Combination
| Treatment | Log10 CFU/mL at Time (hours) |
| :--- | ---: | ---: | ---: | ---: | ---: | ---: |
| | 0 | 2 | 4 | 6 | 8 | 24 |
| Growth Control | Value | Value | Value | Value | Value | Value |
| Carbomycin Alone | Value | Value | Value | Value | Value | Value |
| Partner Antibiotic Alone | Value | Value | Value | Value | Value | Value |
| Carbomycin + Partner Antibiotic | Value | Value | Value | Value | Value | Value |
Note: "Value" should be replaced with experimental data.
Determining the Minimum Inhibitory Concentration (MIC) of Carbomycin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Introduction Carbomycin, a member of the macrolide class of antibiotics, demonstrates potent antimicrobial activity, primarily against Gram-positive bacteri...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomycin, a member of the macrolide class of antibiotics, demonstrates potent antimicrobial activity, primarily against Gram-positive bacteria. It functions by inhibiting bacterial protein synthesis, making it a molecule of significant interest in the ongoing search for novel antimicrobial agents. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Carbomycin, a critical parameter for assessing its efficacy. The methodologies outlined are based on established standards to ensure reproducibility and accuracy.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Carbomycin against various bacterial strains. These values have been compiled from available literature and serve as a reference for the expected potency of Carbomycin.
The determination of Carbomycin's MIC can be reliably achieved using the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution MIC Assay
1. Materials
Carbomycin analytical standard
Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212 as quality control strains)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Sterile 96-well microtiter plates
Sterile polypropylene tubes
Spectrophotometer
Micropipettes and sterile tips
Incubator (35°C ± 2°C)
0.5 McFarland turbidity standard
2. Preparation of Carbomycin Stock Solution
Accurately weigh a suitable amount of Carbomycin analytical standard.
Dissolve the powder in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and then bring to the final desired volume with sterile CAMHB to create a high-concentration stock solution (e.g., 1024 µg/mL).
Ensure the final concentration of the solvent does not exceed 1% in the highest concentration tested, as it may affect bacterial growth.
3. Preparation of Bacterial Inoculum
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism.
Transfer the colonies to a tube containing sterile saline or CAMHB.
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Serial Dilution and Inoculation
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
Add 200 µL of the Carbomycin stock solution to well 1.
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
Well 11 will serve as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
5. Incubation and Reading
Seal the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Carbomycin at which there is no visible growth of the organism. A reading mirror or a spectrophotometer can be used to aid in the determination.
6. Quality Control
Concurrently test recommended quality control strains such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212.
The MIC values for the QC strains should fall within the acceptable ranges as defined by CLSI guidelines for macrolide antibiotics.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining the MIC of Carbomycin.
Mechanism of Action: Inhibition of Protein Synthesis
Caption: Carbomycin's inhibition of bacterial protein synthesis.
Carbomycin for Selection in Genetic Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Carbomycin, a member of the macrolide class of antibiotics, is a potent inhibitor of protein synthesis in bacteria. It achieves this by binding...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomycin, a member of the macrolide class of antibiotics, is a potent inhibitor of protein synthesis in bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the peptidyl transferase reaction. While not as commonly employed as other antibiotics like ampicillin or kanamycin for routine genetic selection, its unique properties present potential opportunities in specialized research applications. This document provides a comprehensive overview of carbomycin, its mechanism of action, known resistance genes, and a framework of protocols for its empirical validation and use as a selectable marker in genetic experiments.
Mechanism of Action
Carbomycin is a 16-membered macrolide antibiotic produced by various Streptomyces species. Its primary mode of action is the inhibition of protein synthesis. It binds to the large (50S) ribosomal subunit at or near the peptidyl transferase center (PTC). This binding interferes with the accommodation of the aminoacyl-tRNA at the A-site, thus inhibiting peptide bond formation and elongating the polypeptide chain.[1]
Carbomycin Resistance Genes
The primary known resistance genes to carbomycin, carA and carB, originate from the carbomycin-producing organism, Streptomyces thermotolerans.[1] These genes are part of the carbomycin biosynthetic gene cluster and provide a self-resistance mechanism to the producing organism. While these genes have been used for selection in Streptomyces species, their application as selectable markers in common laboratory hosts such as E. coli, Saccharomyces cerevisiae, or mammalian cell lines is not well-established in publicly available literature. Therefore, the use of carbomycin for selection in these organisms would require heterologous expression of a suitable resistance gene and empirical determination of working concentrations.
Potential Mechanisms of Resistance:
Ribosomal Modification: Alteration of the ribosomal binding site to reduce the affinity of carbomycin.
Drug Efflux: Active transport of carbomycin out of the cell via efflux pumps.
Enzymatic Inactivation: Modification of the carbomycin molecule to an inactive form.
Data Presentation
Physical and Chemical Properties of Carbomycin
Property
Value
Molecular Formula
C₄₂H₆₇NO₁₆
Molecular Weight
841.97 g/mol
Appearance
White crystalline solid
Solubility
Soluble in methanol, ethanol, acetone; slightly soluble in water
Recommended Concentrations for Selection (To Be Determined)
The following tables outline the concentrations that need to be empirically determined before using carbomycin for selection in common laboratory organisms.
Table 1: Carbomycin Concentrations for Bacterial Selection (Hypothetical)
Organism
Selection Agent
Working Concentration (µg/mL)
Notes
| Escherichia coli | Carbomycin | TBD | Requires expression of a carbomycin resistance gene (e.g., carA or carB from S. thermotolerans). The Minimum Inhibitory Concentration (MIC) must be determined for the specific strain. |
Table 2: Carbomycin Concentrations for Yeast Selection (Hypothetical)
Organism
Selection Agent
Working Concentration (µg/mL)
Notes
| Saccharomyces cerevisiae| Carbomycin | TBD | Requires expression of a carbomycin resistance gene. The Minimum Inhibitory Concentration (MIC) must be determined. |
Table 3: Carbomycin Concentrations for Mammalian Cell Selection (Hypothetical)
Cell Line
Selection Agent
Working Concentration (µg/mL)
Notes
| (e.g., HEK293, HeLa, CHO) | Carbomycin | TBD | Requires expression of a carbomycin resistance gene. A kill curve must be performed to determine the optimal concentration for each cell line. |
Experimental Protocols
Protocol 1: Preparation of Carbomycin Stock Solution
Materials:
Carbomycin powder
Anhydrous ethanol or methanol
Sterile, nuclease-free water
Sterile microcentrifuge tubes or vials
0.22 µm sterile filter
Procedure:
Accurately weigh the desired amount of carbomycin powder in a sterile container.
Dissolve the carbomycin powder in a minimal amount of anhydrous ethanol or methanol.
Bring the solution to the final desired concentration (e.g., 10 mg/mL) with sterile, nuclease-free water.
Sterilize the stock solution by passing it through a 0.22 µm filter.
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Store the aliquots at -20°C, protected from light.
Note: The stability of carbomycin in solution at various temperatures should be empirically determined. As a general guideline for macrolides, repeated freeze-thaw cycles should be avoided.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) in E. coli
This protocol provides a framework for determining the lowest concentration of carbomycin that inhibits the visible growth of a specific E. coli strain. This is a critical first step before attempting to use carbomycin for selection.
Materials:
E. coli strain of interest
LB broth
LB agar plates
Carbomycin stock solution (e.g., 10 mg/mL)
Sterile 96-well microtiter plate
Spectrophotometer
Procedure:
Prepare Bacterial Inoculum: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking. The next day, dilute the overnight culture to an OD₆₀₀ of approximately 0.05 in fresh LB broth.
Prepare Carbomycin Dilutions: Perform a two-fold serial dilution of the carbomycin stock solution in LB broth in the 96-well plate. The final volume in each well should be 100 µL, with concentrations ranging from a high starting point (e.g., 500 µg/mL) down to a low concentration (e.g., ~0.5 µg/mL). Include wells with no carbomycin as a positive control for growth.
Inoculate the Plate: Add 100 µL of the diluted E. coli culture to each well, bringing the final volume to 200 µL.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours with shaking.
Determine MIC: The MIC is the lowest concentration of carbomycin at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the OD₆₀₀ of each well.
Protocol 3: Performing a Kill Curve for Mammalian Cell Selection
This protocol is essential for determining the optimal concentration of carbomycin to select for stably transfected mammalian cells.
Materials:
Mammalian cell line of interest
Complete cell culture medium (e.g., DMEM + 10% FBS)
Carbomycin stock solution
Sterile multi-well tissue culture plates (e.g., 24-well or 96-well)
Trypan blue solution and a hemocytometer or an automated cell counter
Procedure:
Cell Seeding: Plate the mammalian cells at a density that will result in 25-50% confluency on the day the antibiotic selection begins. Culture the cells overnight under appropriate conditions (e.g., 37°C, 5% CO₂).
Antibiotic Treatment: Replace the growth medium with fresh medium containing a range of carbomycin concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 µg/mL). Include a control well with no carbomycin.
Incubation and Observation: Incubate the cells and observe them daily for signs of cell death (e.g., rounding, detachment).
Medium Replacement: Replace the medium with freshly prepared selection medium containing the respective carbomycin concentrations every 2-3 days.
Determine Optimal Concentration: The minimum concentration of carbomycin that results in 100% cell death within 7-14 days is the optimal concentration to use for selection experiments.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Carbomycin on the bacterial ribosome.
Caption: General workflow for antibiotic selection in genetic experiments.
Caption: Workflow for determining the optimal antibiotic concentration using a kill curve.
Conclusion
Carbomycin presents an interesting, albeit underexplored, option for use as a selection agent in genetic experiments. Its distinct mechanism of action compared to more common antibiotics could be advantageous in specific experimental designs, such as multi-drug selection strategies. However, the lack of readily available, validated resistance markers for common laboratory hosts means that its implementation requires significant upfront empirical work. The protocols and frameworks provided here offer a starting point for researchers interested in pioneering the use of carbomycin as a novel selectable marker. Careful determination of MICs and kill curves, along with validation of the chosen resistance gene, will be paramount to the successful application of carbomycin in genetic selection.
Application Notes and Protocols for Large-Scale Purification of Carbomycin for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Carbomycin, a macrolide antibiotic produced by species of Streptomyces, exhibits potent activity against Gram-positive bacteria.[1][2][3] Its u...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomycin, a macrolide antibiotic produced by species of Streptomyces, exhibits potent activity against Gram-positive bacteria.[1][2][3] Its unique structure and mechanism of action make it a compound of interest for further preclinical investigation. The successful execution of these studies hinges on the availability of highly purified Carbomycin. This document provides detailed application notes and protocols for the large-scale purification of Carbomycin, designed to yield material of sufficient quality and quantity for preclinical research. The methodologies described are based on established techniques for macrolide antibiotic purification, including precipitation, solvent extraction, and chromatography.[4][5]
Data Presentation: Comparison of Purification Methods
The selection of a purification strategy depends on factors such as starting material purity, required final purity, yield, and scalability. Below is a summary of quantitative data associated with a common Carbomycin purification technique.
Purification Method
Key Steps
Yield (%)
Purity
Scale
Reference
Aromatic Complex Precipitation
1. pH adjustment of fermentation broth to ~8.52. Addition of an aromatic compound (e.g., toluene)3. Filtration of the precipitated Carbomycin complex4. Dissolution in methanol5. Crystallization by addition of water
60.5 - 63.2
Crystalline Product
Large (e.g., 105 gallons of broth)
Adsorption Chromatography
1. Filtration of fermentation liquor2. Adsorption on a synthetic resin (e.g., HP21)3. Elution with a hydrophilic organic solvent (e.g., acetone, lower alcohols)
Not specified
High
Scalable
Silica Gel Chromatography
1. Extraction of crude Carbomycin2. Column chromatography on silica gel (normal or reverse-phase)
Not specified
High
Lab to Pilot
Experimental Protocols
Protocol 1: Purification of Carbomycin via Aromatic Complex Precipitation and Crystallization
This protocol is adapted from established methods for the recovery of Carbomycin from fermentation broth and is suitable for large-scale applications.
Materials:
Filtered Carbomycin fermentation broth
Sodium hydroxide solution (for pH adjustment)
Toluene
Diatomaceous earth (filter aid)
Methanol
Purified water
Procedure:
pH Adjustment: Adjust the pH of the filtered Carbomycin fermentation broth to approximately 8.5 using a sodium hydroxide solution.
Complex Formation and Precipitation:
To the pH-adjusted broth, add a minor proportion of toluene (e.g., approximately 0.7% v/v).
Stir the mixture for a minimum of two hours to facilitate the formation of the solid Carbomycin-toluene complex, which will precipitate out of the solution.
Filtration:
Add a small amount of diatomaceous earth as a filter aid to the mixture.
Filter the suspension to collect the solid precipitated complex. A plate and frame filter press is suitable for large volumes.
Drying: Dry the filter cake under vacuum at 50°C for 12 hours.
Extraction:
Suspend the dried cake in methanol (e.g., 5 liters for a cake derived from 105 gallons of broth) and stir.
Filter the mixture to separate the methanol solution containing the Carbomycin from the solid impurities.
Repeat the methanol suspension and filtration step with the filter cake to maximize recovery.
Concentration:
Combine the methanol filtrates.
Concentrate the combined solution under vacuum to remove the methanol and toluene.
Crystallization:
Continue concentration until the antibiotic potency reaches approximately 100,000 units per milliliter.
Slowly add one volume of water to the concentrated solution while stirring.
Carbomycin base will crystallize from the solution during the water addition.
Final Product Recovery:
Filter the crystalline Carbomycin.
Wash the crystals with purified water.
Dry the final product under vacuum.
Protocol 2: General Purification of Macrolides using Adsorption Chromatography
This protocol outlines a general procedure for purifying macrolide antibiotics like Carbomycin using synthetic adsorbent resins.
Weakly acidic solution (for pH adjustment, if necessary)
Purified water
Hydrophilic organic solvent (e.g., methanol, ethanol, or acetone)
Procedure:
Pre-treatment: Filter the fermented liquor to remove mycelium and other insoluble materials.
pH Adjustment (Optional): If necessary, adjust the pH of the filtrate to a weakly acidic condition to ensure the Carbomycin is in a suitable state for hydrophobic adsorption.
Adsorption:
Pass the pre-treated filtrate through a column packed with the synthetic adsorbent resin (e.g., HP21).
The Carbomycin will be adsorbed onto the resin.
Washing: Rinse the column with purified water to remove impurities that did not adsorb to the resin.
Elution: Elute the bound Carbomycin from the resin using a suitable hydrophilic organic solvent or its aqueous solution (e.g., an increasing gradient of methanol in water).
Concentration and Isolation:
Collect the fractions containing the purified Carbomycin.
Concentrate the solution under vacuum to remove the elution solvent.
The Carbomycin can then be obtained by crystallization or lyophilization.
Visualizations
Caption: Workflow for Carbomycin purification by precipitation.
Technical Support Center: Troubleshooting Low Carbomycin Yield in Streptomyces Fermentation
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low carbomycin yield during Streptomyces fermentation. The following frequently asked...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low carbomycin yield during Streptomyces fermentation. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable advice to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low carbomycin yield in Streptomyces thermotolerans fermentation?
Low carbomycin yield can stem from a variety of factors, broadly categorized as:
Suboptimal Fermentation Conditions: Non-ideal pH, temperature, aeration, and agitation can significantly hinder antibiotic production.
Inadequate Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and precursors, are critical for efficient carbomycin biosynthesis.
Genetic and Regulatory Issues: The expression levels of key regulatory genes and the stability of the production strain can be major bottlenecks.
Subculture Instability: Repeated subculturing of Streptomyces can lead to strain degeneration and reduced antibiotic production.
Inoculum Quality: The age and quality of the seed culture can impact the growth and productivity of the fermentation.
Q2: How do I know if my low yield is due to a genetic issue or a problem with my fermentation conditions?
A good first step is to run a control fermentation with a well-characterized, high-yielding strain under the same conditions, if available. If the control strain also produces a low yield, the issue is likely with the fermentation conditions or media. If the control strain produces a high yield while your experimental strain does not, the problem may be genetic. Additionally, analyzing the expression of key biosynthetic and regulatory genes, such as acyB2 and cbmR, can provide direct evidence of a genetic bottleneck.
Q3: Can I use the same fermentation parameters for carbomycin as for other macrolide antibiotics?
While the general principles of fermentation optimization are similar for many macrolide antibiotics produced by Streptomyces, the optimal conditions for carbomycin production will be specific to Streptomyces thermotolerans. Parameters such as the preferred carbon and nitrogen sources, optimal pH, and temperature can vary significantly between different Streptomyces species and even between different strains of the same species. It is recommended to use published data for other 16-membered macrolides as a starting point for optimization if carbomycin-specific data is unavailable.
Troubleshooting Guides
Issue 1: Consistently Low Carbomycin Titer Despite Following a Standard Protocol
If you are experiencing consistently low yields, a systematic approach to troubleshooting is necessary. The following sections provide guidance on optimizing fermentation parameters, media composition, and genetic factors.
The physical environment of the fermentation is critical. The following table, based on data from the optimization of a secondary metabolite from a Streptomyces species, illustrates how different parameters can be optimized. While this data is not for carbomycin, it provides a template for your own optimization experiments.
Table 1: Example of Fermentation Parameter Optimization for Secondary Metabolite Production in Streptomyces sp. KRA16-334
Parameter
Condition 1
Yield (mg/L)
Condition 2
Yield (mg/L)
Condition 3
Yield (mg/L)
Temperature (°C)
25
150.3 ± 8.21
30
264.7 ± 12.82
35
180.5 ± 9.34
Agitation (rpm)
150
195.4 ± 10.11
200
264.7 ± 12.82
250
210.2 ± 11.56
Initial pH
6.0
201.7 ± 10.53
7.0
264.7 ± 12.82
8.0
225.9 ± 12.01
Data is illustrative and based on the optimization of herbicidal compound 334-W4 from Streptomyces sp. KRA16-334.
Troubleshooting Workflow for Fermentation Parameters:
Caption: Troubleshooting workflow for fermentation parameters.
The choice of carbon and nitrogen sources is a frequent cause of low yield. Streptomyces species often respond differently to various nutrients.
Table 2: Effect of Different Carbon Sources on Secondary Metabolite Production by a Streptomyces Species
Carbon Source (1% w/v)
Growth (Dry Cell Weight, g/L)
Antibiotic Production (Zone of Inhibition, mm)
Glucose
2.8
18
Fructose
2.5
16
Soluble Starch
3.2
22
Maltose
2.9
20
Glycerol
2.2
14
Data is representative for a generic Streptomyces species and illustrates the importance of carbon source selection.
Table 3: Effect of Different Nitrogen Sources on Secondary Metabolite Production by a Streptomyces Species
Nitrogen Source (0.5% w/v)
Growth (Dry Cell Weight, g/L)
Antibiotic Production (Zone of Inhibition, mm)
Peptone
3.5
20
Yeast Extract
3.8
25
Ammonium Sulfate
2.9
15
Sodium Nitrate
2.7
12
Casein Hydrolysate
3.6
22
Data is representative for a generic Streptomyces species and illustrates the importance of nitrogen source selection.
Experimental Protocol: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is a straightforward method to screen for the optimal carbon and nitrogen sources.
Prepare a basal fermentation medium: This medium should contain all the necessary components for Streptomyces growth except for the variable carbon or nitrogen source.
Set up experimental flasks: For each carbon or nitrogen source to be tested, prepare a set of triplicate flasks containing the basal medium.
Add the variable nutrient: To each set of flasks, add a different carbon or nitrogen source at a standard concentration (e.g., 1% w/v for carbon sources, 0.5% w/v for nitrogen sources).
Inoculate: Inoculate all flasks with a standardized seed culture of Streptomyces thermotolerans.
Incubate: Ferment under standard conditions (e.g., 28-30°C, 200-250 rpm) for a set period (e.g., 7-10 days).
Harvest and Analyze: At the end of the fermentation, harvest the broth, measure the biomass (dry cell weight), and quantify the carbomycin yield using a suitable method such as HPLC or a bioassay.
Compare results: Identify the carbon and nitrogen sources that result in the highest carbomycin yield.
Issue 2: Yield Declines After Several Rounds of Subculturing
This is a common problem known as strain degeneration.
Troubleshooting Steps:
Go back to a cryopreserved stock: Always maintain a cryopreserved stock of your high-yielding strain. When you observe a decline in yield, start a fresh culture from the frozen stock.
Limit the number of subcultures: Establish a clear limit for the number of times a culture can be subcultured before starting a fresh one from a frozen vial.
Spore suspension for inoculation: If possible, use spore suspensions for inoculating your seed cultures, as this can be more stable than using mycelial fragments.
Issue 3: Genetic Modifications Do Not Result in Increased Yield
Genetic manipulation of Streptomyces can be complex. If your genetic modifications are not producing the desired outcome, consider the following.
The biosynthesis of carbomycin in Streptomyces thermotolerans is regulated by a network of genes. Two key pathway-specific regulatory genes have been identified: acyB2 and cbmR.[1]
acyB2: This is a positive regulator. Overexpression of acyB2 has been shown to significantly improve the yield of carbomycin.[1]
cbmR: This gene has a dual role. At low expression levels, it acts as a positive regulator, but at high expression levels, it becomes a repressor, blocking carbomycin production.[1]
Caption: Simplified regulatory pathway of carbomycin biosynthesis.
Overexpression of acyB2: This is a primary strategy for increasing carbomycin yield.
Knockout or downregulation of cbmR: Given its repressive role at high concentrations, deleting or reducing the expression of cbmR may lead to an increase in yield.
Ribosome Engineering: Mutations in ribosomal proteins can sometimes lead to increased antibiotic production.
Precursor Supply Enhancement: Engineering the primary metabolism to increase the supply of precursors for carbomycin biosynthesis can also be an effective strategy.
Experimental Protocol: Gene Overexpression in Streptomyces thermotolerans
This protocol outlines a general method for overexpressing a target gene, such as acyB2.
Vector Selection: Choose an appropriate E. coli-Streptomyces shuttle vector with a strong constitutive promoter (e.g., ermE*p) and an origin of transfer (oriT).
Gene Cloning: Amplify the coding sequence of the target gene (acyB2) from the genomic DNA of S. thermotolerans using PCR with primers that add suitable restriction sites.
Vector Construction: Digest both the PCR product and the shuttle vector with the corresponding restriction enzymes and ligate the gene into the vector downstream of the strong promoter.
Transformation into E. coli: Transform the ligation mixture into a suitable E. coli strain for plasmid propagation and verification (e.g., DH5α). Select for transformants on antibiotic-containing plates.
Plasmid Verification: Isolate the plasmid from E. coli and verify the correct insertion of the gene by restriction digestion and DNA sequencing.
Conjugation into S. thermotolerans: Introduce the confirmed plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002) and then transfer it to S. thermotolerans via intergeneric conjugation.
Selection of Exconjugants: Plate the conjugation mixture on a medium that selects for S. thermotolerans containing the plasmid (e.g., using an antibiotic resistance marker on the plasmid).
Confirmation of Overexpression: Confirm the presence of the plasmid in the S. thermotolerans exconjugants by PCR. Analyze the overexpression of the target gene by RT-qPCR.
Fermentation and Yield Analysis: Ferment the engineered strain under optimal conditions and compare the carbomycin yield to the wild-type strain.
Experimental Protocol: Gene Knockout in Streptomyces thermotolerans using CRISPR-Cas9
This protocol provides a general workflow for gene deletion, for example, of the cbmR gene.
Design of sgRNA: Design a specific single-guide RNA (sgRNA) that targets a region within the cbmR gene. Ensure the target sequence is unique within the S. thermotolerans genome to avoid off-target effects.
Construction of the CRISPR-Cas9 Plasmid: Clone the designed sgRNA sequence into an all-in-one CRISPR-Cas9 vector for Streptomyces. This vector typically contains the Cas9 nuclease, the sgRNA expression cassette, and a template for homologous recombination to repair the DNA break. The repair template should consist of the upstream and downstream flanking regions of the cbmR gene, effectively deleting it upon recombination.
Transformation and Conjugation: Introduce the constructed plasmid into S. thermotolerans via conjugation from an E. coli donor strain.
Selection of Mutants: Select for exconjugants that have undergone the desired homologous recombination event. This may involve a screening step to identify colonies that have lost the gene of interest.
Verification of Deletion: Confirm the deletion of the cbmR gene by PCR using primers that flank the gene. The PCR product from the mutant strain should be smaller than that from the wild-type strain. Further confirmation can be done by DNA sequencing.
Plasmid Curing: Cure the CRISPR-Cas9 plasmid from the confirmed mutant strain, as its continued presence can be toxic.
Phenotypic Analysis: Ferment the knockout mutant and compare its carbomycin production profile to the wild-type strain.
Logical Relationship for Genetic Troubleshooting:
Caption: Troubleshooting logic for genetic factors affecting yield.
Technical Support Center: Overcoming Poor Solubility of Carbomycin for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Carbomycin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Carbomycin and why is its solubility a concern for in vitro assays?
A1: Carbomycin, also known as Magnamycin, is a macrolide antibiotic derived from Streptomyces halstedii.[1] It is a large crystalline molecule that is active against Gram-positive bacteria.[1] Its complex structure contributes to its poor solubility in aqueous solutions, which are the basis for most in vitro assay systems, such as cell culture media. This low solubility can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the known solubility properties of Carbomycin?
A2: Carbomycin's solubility is highly dependent on the solvent. It is poorly soluble in water but shows good solubility in certain organic solvents. The available quantitative data is summarized in the table below.
Q3: What is the recommended solvent for preparing Carbomycin stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like Carbomycin for in vitro assays.[3][4] It is a powerful solvent that can dissolve Carbomycin at high concentrations. However, it is crucial to be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at higher levels.
Q4: What is the maximum safe concentration of DMSO for most cell lines?
A4: The final concentration of DMSO in your cell culture medium should generally be kept below 1%, with many researchers aiming for 0.5% or lower to avoid cytotoxic effects. The sensitivity to DMSO can vary significantly between different cell lines. Therefore, it is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q5: How should I store Carbomycin stock solutions?
A5: Carbomycin stock solutions prepared in DMSO should be stored at -20°C for short-to-medium-term storage (up to 3 months) and at -80°C for longer-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue: Carbomycin precipitates when added to my aqueous assay medium.
Possible Causes and Solutions:
High Final Concentration of Carbomycin: The final concentration of Carbomycin in your aqueous medium may exceed its solubility limit.
Solution: Perform a serial dilution of your high-concentration stock solution in the assay medium to determine the maximum achievable soluble concentration.
Direct Dilution of Concentrated Stock: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out" of solution.
Solution: Employ a serial dilution method. First, create an intermediate dilution of the Carbomycin stock in a small volume of your assay medium. Then, add this intermediate dilution to the final volume of the medium. This gradual decrease in the solvent concentration can help maintain solubility.
Absence of Stabilizing Proteins: Serum in cell culture media contains proteins like albumin that can help stabilize hydrophobic compounds and prevent precipitation.
Solution: If your experiment allows, use a medium containing fetal bovine serum (FBS) or bovine serum albumin (BSA). If you must use a serum-free medium, consider adding a low concentration of purified BSA as a stabilizing agent.
Temperature and pH Shifts: Changes in temperature or pH between your stock solution and the final assay medium can affect solubility.
Solution: Ensure that your stock solution and assay medium are at the same temperature before mixing. Also, verify that the pH of your final medium is within the optimal range for both your cells and Carbomycin stability.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Carbomycin Stock Solution in DMSO
Materials:
Carbomycin powder (Molecular Weight: ~842 g/mol )
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes or vials
Calibrated analytical balance
Vortex mixer
Sonicator (optional)
Procedure:
Calculate the required mass: To prepare a 10 mM stock solution, you will need 8.42 mg of Carbomycin per 1 mL of DMSO.
Weigh Carbomycin: Accurately weigh the calculated amount of Carbomycin powder in a sterile microcentrifuge tube.
Add DMSO: Add the corresponding volume of sterile DMSO to the tube containing the Carbomycin powder.
Dissolve the compound: Vortex the solution vigorously until the Carbomycin is completely dissolved. If necessary, you can gently warm the tube to 37°C or use a sonicator for short intervals to aid dissolution.
Visual Inspection: Visually inspect the solution to ensure there is no undissolved particulate matter. The solution should be clear.
Aliquot and Store: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.
Protocol 2: Dilution of Carbomycin Stock Solution for a Cell-Based Cytotoxicity Assay
Materials:
10 mM Carbomycin stock solution in DMSO
Pre-warmed complete cell culture medium (with or without serum, as required by the assay)
Sterile conical tubes or microplates
Sterile serological pipettes and pipette tips
Procedure (for a final concentration of 10 µM):
Prepare an Intermediate Dilution:
In a sterile conical tube, add 990 µL of pre-warmed complete cell culture medium.
Add 10 µL of the 10 mM Carbomycin stock solution to the medium.
Gently pipette up and down or vortex briefly to mix. This creates a 100 µM intermediate dilution.
Prepare the Final Dilution:
In the wells of your cell culture plate, add the appropriate volume of the 100 µM intermediate dilution to your cells in their culture medium to achieve the desired final concentration of 10 µM. For example, if you are adding to 90 µL of cells in media, add 10 µL of the 100 µM solution.
Vehicle Control: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your treated samples but without Carbomycin.
Visualizations
Caption: Workflow for preparing and using Carbomycin in in vitro assays.
Caption: Troubleshooting flowchart for Carbomycin precipitation issues.
Technical Support Center: Optimizing Fermentation Media for Carbomycin Production
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the production of Carbomycin. Here, you will find detailed troubleshooting guides and frequent...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the production of Carbomycin. Here, you will find detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the fermentation process.
Troubleshooting Guide
Low or inconsistent Carbomycin yield is a frequent challenge. This guide provides a systematic approach to identifying and resolving potential issues in your fermentation experiments.
Q1: My Streptomyces culture shows good biomass, but Carbomycin production is negligible. What are the primary areas to investigate?
A1: This common issue, where primary metabolism (cell growth) is robust but secondary metabolism (antibiotic production) is suppressed, points to several potential bottlenecks. Key areas to investigate include nutrient repression, suboptimal induction of the biosynthetic pathway, or unfavorable culture conditions.
Troubleshooting Workflow for Low Carbomycin Yield with Good Biomass
Caption: Troubleshooting workflow for low Carbomycin yield.
Q2: Carbomycin production is inconsistent between batches, despite using the same protocol. What could be the cause of this variability?
A2: Batch-to-batch inconsistency is often traced back to subtle variations in inoculum preparation, media components, or sterilization procedures.
Inoculum Quality: The age and physiological state of the seed culture are critical. An older or less viable inoculum will lead to a lag in growth and inconsistent antibiotic production. It is advisable to use a standardized protocol for spore stock preparation and seed culture development.
Media Component Variability: The composition of complex media components like soybean meal or yeast extract can vary between suppliers and even between different lots from the same supplier. This can lead to fluctuations in nutrient availability and, consequently, Carbomycin yield.
Sterilization Effects: Over-sterilization of the medium can lead to the degradation of heat-sensitive components or the Maillard reaction of sugars and amino acids, forming inhibitory compounds.
Q3: My culture is producing a related macrolide, but not Carbomycin. What could be the issue?
A3: This points to a specific block in the Carbomycin biosynthetic pathway. Carbomycin is distinguished from related macrolides like spiramycin by the presence of an isovaleryl group on the mycarose sugar. The absence of this modification could be due to:
Lack of Precursors: The isovaleryl group is derived from isovaleryl-CoA, which is synthesized from precursors like valine. A deficiency in these precursors in the medium can prevent the final acylation step.
Enzyme Inactivity: The 4''-isovaleryltransferase (encoded by a carE homolog) is responsible for attaching the isovaleryl group. A mutation in this gene or suboptimal conditions for its activity (e.g., incorrect pH) could be the cause.
Frequently Asked Questions (FAQs)
1. What are the typical producing organisms for Carbomycin?
Carbomycin is a macrolide antibiotic produced by several species of Streptomyces, including Streptomyces thermotolerans, Streptomyces halstedii, and Streptomyces graminofaciens.[1][2][3]
2. What is a good starting medium for Carbomycin production?
A common basal medium for Carbomycin production includes a complex nitrogen source, a carbohydrate, and various mineral salts. A widely cited medium for Streptomyces halstedii contains (in g/L): soybean meal (30.0), glucose (22.0), NaCl (1.0), CaCO3 (5.0), CoCl2·6H2O (0.005), and lard oil (4.0).[2]
3. How do different carbon sources affect Carbomycin yield?
The choice of carbon source significantly impacts Carbomycin production due to carbon catabolite repression (CCR).[4] Rapidly metabolized sugars like glucose can suppress the production of secondary metabolites. Slower-releasing carbon sources are often preferred.
4. What is the role of nitrogen sources in Carbomycin fermentation?
Nitrogen sources are crucial for both cell growth and antibiotic biosynthesis. Complex nitrogen sources like soybean meal, peptone, and yeast extract are commonly used. High concentrations of readily available nitrogen, such as ammonium, can be inhibitory to secondary metabolite production.
5. How does phosphate concentration influence Carbomycin production?
High concentrations of inorganic phosphate are known to suppress the biosynthesis of many secondary metabolites in Streptomyces, including antibiotics. Production is often triggered under phosphate-limiting conditions.
Data Presentation
Table 1: Comparison of Fermentation Media for Carbomycin-Producing Streptomyces Strains
Component
S. halstedii Medium (g/L)
S. thermotolerans (ACYB2 Overexpression) Medium (g/L)
S. graminofaciens Medium (g/L)
Carbon Source
Glucose (22.0), Lard Oil (4.0)
Soluble Starch (20.0), Glucose (5.0)
Starch (not specified)
Nitrogen Source
Soybean Meal (30.0)
Soybean Flour (15.0), Yeast Extract (2.0)
Nitrate (not specified)
Minerals
NaCl (1.0), CaCO3 (5.0), CoCl2·6H2O (0.005)
K2HPO4 (0.5), MgSO4·7H2O (0.5), FeSO4·7H2O (0.02)
Not specified
Other
-
-
-
Table 2: Effect of Carbon Source on Antibiotic Production in Streptomyces
Carbon Source (2.5%)
Relative Antibiotic Production (%)
Dextrose
100
Fructose
75
Xylose
60
Mannose
<10
Maltose
<10
Note: Data adapted from a study on a Streptomyces sp. and may not be directly representative of Carbomycin yields but illustrates the general trend of carbon source effects.
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Carbon Source
This protocol is designed to determine the optimal concentration of a single carbon source while keeping all other media components constant.
Prepare Basal Medium: Prepare a batch of the fermentation medium without the carbon source.
Aliquot and Supplement: Distribute the basal medium into a series of identical fermentation flasks. Add the chosen carbon source (e.g., soluble starch) to each flask at varying concentrations (e.g., 10, 20, 30, 40, 50 g/L).
Inoculation: Inoculate all flasks with a standardized seed culture of the Streptomyces strain.
Incubation: Incubate the flasks under standard fermentation conditions (e.g., 28-30°C, 200-250 rpm) for the typical production duration (e.g., 7-10 days).
Sampling and Analysis: At regular intervals, aseptically withdraw samples and measure biomass (e.g., dry cell weight) and Carbomycin concentration (e.g., via HPLC).
Data Interpretation: Plot Carbomycin yield against the carbon source concentration to identify the optimal level.
Protocol 2: Response Surface Methodology (RSM) for Media Optimization
RSM is a statistical approach for optimizing multiple variables simultaneously. This is a general outline.
Factor Selection: Based on preliminary studies (like OFAT), select the most significant factors affecting Carbomycin production (e.g., soluble starch concentration, soybean meal concentration, and K2HPO4 concentration).
Experimental Design: Use a statistical software package to create an experimental design, such as a Box-Behnken or Central Composite Design. This will generate a set of experiments with different combinations of the selected factor levels.
Conduct Experiments: Prepare the media and run the fermentations for each experimental condition as dictated by the design.
Measure Response: Quantify the Carbomycin yield for each experiment.
Model Fitting and Analysis: Input the yield data into the statistical software to fit a polynomial model. Analyze the model to determine the optimal levels for each factor and to understand the interactions between them. The software will generate response surface plots to visualize these relationships.
Signaling Pathways and Regulatory Mechanisms
The biosynthesis of Carbomycin is controlled by a complex regulatory network that responds to environmental and nutritional cues.
Carbomycin Biosynthesis Regulatory Cascade
The production of Carbomycin in Streptomyces thermotolerans is regulated by pathway-specific genes. The gene acyB2 acts as a positive regulator, and its overexpression has been shown to significantly increase Carbomycin yield. Conversely, the gene cbmR exhibits a dual regulatory role.
Caption: Regulation of Carbomycin biosynthetic genes.
General Nutrient Sensing Pathways Influencing Carbomycin Production
While the specifics for Carbomycin are still under investigation, general regulatory pathways in Streptomyces provide a model for how nutrient levels can impact production.
Carbon Catabolite Repression (CCR): In the presence of a preferred carbon source like glucose, CCR mechanisms are activated. This leads to the repression of genes required for the utilization of alternative carbon sources and can also downregulate the expression of secondary metabolite biosynthetic gene clusters.
Phosphate Sensing (PhoR-PhoP System): Under phosphate-limiting conditions, the two-component system PhoR-PhoP is activated. The response regulator PhoP is phosphorylated and can then directly or indirectly activate the expression of secondary metabolite biosynthetic genes. High phosphate levels keep this system inactive, thus repressing antibiotic production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Carbomycin. Frequently...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Carbomycin.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in Carbomycin preparations?
Impurities in Carbomycin preparations can originate from several sources throughout the production and purification process. These can be broadly categorized as:
Process-Related Impurities: These are substances introduced or generated during the fermentation process. They can include components of the fermentation medium (e.g., sugars, proteins, salts), metabolic byproducts of the Streptomyces strain that are not structurally related to Carbomycin, and residual solvents used during extraction.
Product-Related Impurities (Related Substances): These are structurally similar to Carbomycin and often co-produced during fermentation. This category includes precursors, biosynthetic intermediates, and other macrolide analogs, such as Carbomycin B, which is often produced alongside Carbomycin A.
Degradation Products: Carbomycin can degrade under certain conditions, leading to the formation of impurities. For instance, macrolide antibiotics can be susceptible to hydrolysis, particularly under alkaline pH conditions.
Q2: My Carbomycin preparation shows low purity after initial extraction. What are the likely causes and how can I improve it?
Low purity after initial solvent extraction from the fermentation broth is a common issue. Several factors could be contributing to this:
Incomplete Extraction of Carbomycin: The choice of solvent and the pH of the extraction are critical. Ensure the pH is optimized for Carbomycin's solubility in the organic phase.
Co-extraction of Impurities: Many impurities from the fermentation broth may have similar solubility profiles to Carbomycin and will be co-extracted.
Emulsion Formation: The presence of biomass and other components can lead to the formation of stable emulsions, trapping impurities in the organic phase.
To improve purity, consider the following:
pH Optimization: Adjust the pH of the fermentation broth to maximize the partitioning of Carbomycin into the organic solvent.
Solvent Selection: Experiment with different water-immiscible organic solvents to find one that provides the best selectivity for Carbomycin.
Pre-extraction Cleanup: Consider a pre-extraction step, such as filtration or centrifugation, to remove insoluble materials and reduce emulsion formation.
Back Extraction: After the initial extraction, a back extraction into an aqueous phase at a different pH can help to remove some impurities.
Q3: I am observing multiple peaks closely eluting with my Carbomycin peak during HPLC analysis. What could these be and how can I resolve them?
Closely eluting peaks are often structurally related impurities, such as Carbomycin B or other macrolide analogs produced by the Streptomyces strain. Degradation products can also appear as closely eluting peaks.
To improve resolution in your HPLC method:
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution in the region of interest can improve separation.
Change Stationary Phase: If using a standard C18 column, consider trying a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a polar-embedded column.
Adjust pH of the Mobile Phase: The ionization state of Carbomycin and the impurities can significantly affect their retention and selectivity. Experiment with different pH values of the aqueous component of the mobile phase.
Temperature Control: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution.
Q4: What are the best methods for detecting and quantifying impurities in Carbomycin preparations?
A combination of analytical techniques is often employed for comprehensive impurity profiling:
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a standard method for routine purity analysis and quantification of known impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown impurities by providing molecular weight information.[1] Tandem MS (MS/MS) can provide structural information for characterization.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile impurities, such as residual solvents.
Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for rapid, qualitative assessment of purity and for monitoring the progress of purification.
Troubleshooting Guides
Low Yield During Purification
Symptom
Possible Cause
Suggested Solution
Low recovery after solvent extraction
Suboptimal pH for extraction.
Adjust the pH of the fermentation broth. Carbomycin is a basic compound, and extraction into an organic solvent is typically more efficient at a slightly alkaline pH.
Inefficient phase separation.
Allow sufficient time for phase separation. Centrifugation can be used to break emulsions and improve recovery.
Carbomycin degradation.
Avoid prolonged exposure to harsh pH conditions (especially high pH) and high temperatures.
Product loss during crystallization
Inappropriate solvent system.
Screen different solvent/anti-solvent systems to find conditions that maximize the precipitation of Carbomycin while keeping impurities in solution.
Supersaturation not achieved or lost too quickly.
Control the rate of anti-solvent addition or cooling to promote slow, controlled crystallization, which generally leads to higher purity and better yield.
Inadequate Purity
Symptom
Possible Cause
Suggested Solution
Presence of colored impurities
Pigments from the fermentation medium or microbial cells.
Incorporate a charcoal treatment step or use a different adsorbent resin to remove colored impurities.
Co-eluting impurities in HPLC
Structurally similar compounds (e.g., Carbomycin B).
Optimize the HPLC method (see FAQ Q3). Consider preparative chromatography for separation.
Appearance of new impurity peaks during storage
Degradation of Carbomycin.
Investigate the stability of Carbomycin under your storage conditions (temperature, light, pH). Store in a cool, dark, and dry place. Consider the use of antioxidants if oxidation is suspected.
Experimental Protocols
Protocol 1: General Extraction and Purification of Carbomycin from Fermentation Broth
This protocol is a general guideline based on established methods for macrolide purification. Optimization will be required for specific fermentation broths and purity requirements.
Harvest and Clarification:
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
Filter the supernatant through a suitable filter medium to remove any remaining solids.
Solvent Extraction:
Adjust the pH of the clarified broth to a slightly alkaline value (e.g., pH 8.0-9.0) using a suitable base (e.g., NaOH).
Extract the aqueous broth with a water-immiscible organic solvent (e.g., ethyl acetate, toluene) at a 1:1 volume ratio.
Repeat the extraction process 2-3 times to maximize recovery.
Combine the organic extracts.
Concentration:
Concentrate the combined organic extracts under reduced pressure using a rotary evaporator.
Crystallization:
Dissolve the concentrated crude Carbomycin in a minimal amount of a suitable solvent (e.g., methanol).
Slowly add an anti-solvent (e.g., water or a non-polar solvent like hexane) until turbidity is observed.
Allow the solution to stand at a cool temperature to promote crystallization.
Collect the crystals by filtration and wash with a small amount of the anti-solvent.
Dry the crystals under vacuum.
Protocol 2: HPLC Method for Purity Analysis of Carbomycin
This is a starting point for developing an HPLC method for Carbomycin purity analysis.
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 7.5).
Mobile Phase B: Acetonitrile or Methanol.
Gradient:
Start with a lower percentage of Mobile Phase B (e.g., 30%).
Increase the percentage of Mobile Phase B over time to elute more hydrophobic compounds.
A typical gradient might run from 30% to 70% B over 30 minutes.
Technical Support Center: Enhancing the Antibacterial Potency of Carbomycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the antibacterial potency of Carbomyc...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the antibacterial potency of Carbomycin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Carbomycin?
Carbomycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[1][2] It binds to the 50S subunit of the bacterial ribosome, interfering with the exit of the nascent peptide chain.[1][2][3] This action leads to the accumulation of peptidyl-tRNA within the cell, ultimately halting protein production.
Q2: Why is improving the potency of Carbomycin necessary?
While effective against Gram-positive bacteria and some Mycoplasma strains, Carbomycin is considered a relatively weak antibiotic. Higher concentrations of Carbomycin are often needed to achieve the same effect as other macrolides like erythromycin. Enhancing its potency could broaden its clinical applicability and combat the rise of antibiotic-resistant bacteria.
Q3: What are the primary strategies for enhancing Carbomycin's antibacterial activity?
The main approaches to improve the potency of Carbomycin include:
Synergistic Combination Therapy: Using Carbomycin in conjunction with other antibiotics can lead to a greater combined effect than the sum of their individual effects.
Chemical Modification: Altering the chemical structure of Carbomycin can improve its efficacy, spectrum of activity, and ability to overcome resistance mechanisms.
Novel Drug Delivery Systems: Encapsulating Carbomycin in nanoformulations can enhance its delivery to the site of infection, increasing its local concentration and therapeutic effect.
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) results for Carbomycin.
Possible Cause 1: Inoculum preparation variability. The density of the bacterial inoculum is critical for reproducible MIC assays.
Solution: Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, and that it is freshly prepared for each experiment. Use a spectrophotometer to verify the optical density of your bacterial suspension.
Possible Cause 2: Improper antibiotic dilution. Errors in the serial dilution of Carbomycin will lead to inaccurate MIC values.
Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a fresh stock solution of Carbomycin for each assay, as repeated freeze-thaw cycles can degrade the antibiotic.
Possible Cause 3: Contamination. Contamination of the growth medium or bacterial culture will lead to spurious results.
Solution: Employ strict aseptic techniques throughout the experimental setup. Include a sterility control (medium only) to check for contamination.
Problem 2: Checkerboard assay results do not show clear synergy.
Possible Cause 1: Inappropriate antibiotic concentration range. If the concentrations tested are too high, you may only observe bactericidal effects, masking any synergistic interaction. If they are too low, you may not see any effect at all.
Solution: Determine the MIC of each antibiotic individually before performing the checkerboard assay. The concentration range in the checkerboard should typically span from several dilutions above the MIC to several dilutions below it for each drug.
Possible Cause 2: Incorrect calculation of the Fractional Inhibitory Concentration (FIC) Index. The FIC index is the standard measure for quantifying synergy.
Solution: The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A clear understanding of how to identify the MICs from the checkerboard plate and apply this formula is crucial.
Possible Cause 3: The chosen antibiotic combination is not synergistic. Not all antibiotic combinations will result in synergy; they may be additive or indifferent.
Solution: If your technique is sound, the results may accurately reflect a lack of synergy. Consider testing Carbomycin with other classes of antibiotics that have different mechanisms of action.
Problem 3: Difficulty in synthesizing Carbomycin derivatives.
Possible Cause 1: Unstable reagents or reaction conditions. The synthesis of macrolide derivatives can be complex and sensitive to reaction conditions.
Solution: Ensure all reagents are pure and dry. Carefully control reaction parameters such as temperature, pH, and atmosphere (e.g., using an inert gas). Refer to established synthetic protocols for macrolide antibiotics.
Possible Cause 2: Purification challenges. Isolating the desired derivative from a complex reaction mixture can be difficult.
Solution: Employ appropriate chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), for purification. Use analytical techniques like mass spectrometry and NMR to confirm the structure of the synthesized compound.
Data Presentation
Quantitative data from synergy experiments should be summarized in a clear and organized manner. The following table is a template for presenting results from a checkerboard assay.
Bacterial Strain
Carbomycin MIC (µg/mL)
Antibiotic B MIC (µg/mL)
Carbomycin MIC in Combination (µg/mL)
Antibiotic B MIC in Combination (µg/mL)
FIC Index
Interpretation
Staphylococcus aureus ATCC 29213
Streptococcus pneumoniae ATCC 49619
Clinical Isolate 1
Interpretation of FIC Index:
Synergy: FIC Index ≤ 0.5
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
Antagonism: FIC Index > 4.0
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Preparation of Antibiotic Stock Solution: Prepare a stock solution of Carbomycin in an appropriate solvent at a concentration at least 10 times the highest concentration to be tested.
Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial twofold dilutions of the Carbomycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL. Leave a column for a growth control (no antibiotic) and a sterility control (no bacteria).
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
Reading Results: The MIC is the lowest concentration of Carbomycin that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the in vitro interaction between two antimicrobial agents.
Determine Individual MICs: First, determine the MIC of Carbomycin and the second antibiotic individually using the protocol described above.
Prepare Antibiotic Dilutions: In a 96-well plate, prepare serial twofold dilutions of Carbomycin along the x-axis and the second antibiotic along the y-axis in CAMHB.
Inoculation: Prepare a bacterial inoculum as described in the MIC protocol and add it to all wells containing antibiotic dilutions.
Controls: Include a row with only dilutions of Carbomycin, a column with only dilutions of the second antibiotic, and a well with only broth and inoculum (growth control).
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows no growth. The FIC index is calculated as: FIC of Carbomycin (MIC of Carbomycin in combination / MIC of Carbomycin alone) + FIC of Antibiotic B (MIC of Antibiotic B in combination / MIC of Antibiotic B alone). The synergistic effect is determined by the lowest FIC index value.
Visualizations
Caption: Workflow for assessing Carbomycin synergy.
Carbomycin Production Scalability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to addr...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the scaling up of Carbomycin production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up carbomycin production from a laboratory setting to an industrial scale?
A1: Scaling up carbomycin production involves several key challenges. These include maintaining process consistency and reproducibility, adhering to regulatory standards like Good Manufacturing Practices (GMP), managing a complex supply chain for raw materials, and controlling costs associated with larger equipment and facilities.[1] Effective technology transfer from research and development to manufacturing is also a critical hurdle that requires clear communication and standardized procedures.[1]
Q2: What are the major economic and regulatory hurdles to anticipate when scaling up antibiotic production?
A2: Economically, the high capital investment for large-scale equipment and the operational costs can be significant.[1] The low return on investment for antibiotics compared to other pharmaceuticals can also be a deterrent for large companies.[2] From a regulatory perspective, demonstrating the equivalence between the lab-scale and large-scale processes is vital for approval from bodies like the FDA and EMA.[1] Global regulatory requirements are not fully harmonized, which can complicate the approval process across different regions.
Q3: How significant is the downstream processing cost in the overall production of carbomycin?
A3: Downstream processing, which includes the recovery and purification of the antibiotic from the fermentation broth, is a major cost driver in antibiotic manufacturing. It can account for 50% to 70% of the total production cost. These costs are a significant factor in the economic viability of large-scale production.
Troubleshooting Guides
Guide 1: Low Carbomycin Yield in Fermentation
Q: My Streptomyces culture shows good growth (high biomass), but the carbomycin yield is consistently low. What are the potential causes and how can I troubleshoot this?
A: This is a common issue in secondary metabolite production. Here are the likely causes and recommended solutions:
Suboptimal Fermentation Parameters: The optimal conditions for cell growth may not be the same as for antibiotic production.
Solution: Systematically optimize key fermentation parameters such as pH, temperature, dissolved oxygen levels, and agitation speed. Conduct small-scale experiments to test a range of values for each parameter.
Nutrient Limitation or Repression: The composition of the fermentation medium is critical. Key precursors for carbomycin biosynthesis might be depleted, or the presence of certain nutrients (like readily metabolizable sugars) might be repressing the antibiotic production pathways.
Solution: Experiment with different carbon and nitrogen sources. Consider a fed-batch strategy to maintain optimal nutrient concentrations throughout the fermentation.
Incorrect Harvest Time: Carbomycin is a secondary metabolite, and its production typically peaks during the stationary phase of growth.
Solution: Perform a time-course analysis of your fermentation, sampling at regular intervals to determine the optimal harvest time for maximum carbomycin concentration.
Strain Degeneration: Streptomyces strains can lose their high-yield characteristics over successive generations of subculturing.
Solution: Always use fresh cultures from a well-maintained cell bank (e.g., frozen spore stocks) for inoculating your production cultures.
Guide 2: Contamination in Streptomyces Fermentation
Q: I am experiencing recurring contamination in my Streptomyces fermentation batches. What are the common sources and how can I prevent this?
A: Streptomyces has a relatively long doubling time (4-6 hours), making it susceptible to contamination by faster-growing microorganisms like bacteria and yeast.
Inadequate Sterilization: This is the most common cause of contamination.
Solution: Ensure that your bioreactor, media, and all associated equipment are properly sterilized. Validate your autoclave's performance using biological indicators.
Poor Aseptic Technique: Contaminants can be introduced during inoculation or sampling.
Solution: Perform all manipulations in a sterile environment, such as a laminar flow hood. Use strict aseptic techniques for all transfers and sampling procedures.
Contaminated Inoculum: The seed culture itself may be contaminated.
Solution: Before inoculating the production vessel, always perform a quality control check on your seed culture by plating a small sample on a nutrient-rich agar medium to check for the growth of contaminants.
Environmental Contamination: Airborne contaminants can enter the fermenter through faulty seals or filters.
Solution: Regularly inspect and maintain the integrity of all seals, O-rings, and air filters on your bioreactor.
Guide 3: Challenges in Downstream Purification of Carbomycin
Q: I am facing difficulties in purifying carbomycin from the fermentation broth, resulting in low recovery and purity. What are some common issues and solutions?
A: The purification of macrolide antibiotics like carbomycin can be complex due to the presence of numerous impurities with similar chemical properties.
Inefficient Initial Recovery: The first step of separating the biomass and clarifying the broth is crucial.
Solution: Optimize centrifugation and filtration methods to efficiently remove cells and other insoluble materials.
Poor Separation in Chromatography: Co-elution of impurities with carbomycin is a common problem.
Solution: Experiment with different chromatography resins and elution conditions. Techniques like reversed-phase chromatography are often effective for macrolides. Consider using a multi-step chromatography process to remove different classes of impurities.
Product Degradation: Carbomycin may be unstable under certain pH or temperature conditions during purification.
Solution: Investigate the stability of carbomycin at different pH values and temperatures to identify conditions that minimize degradation. Process samples quickly and at reduced temperatures whenever possible.
Data Presentation
Table 1: Example of Fermentation Parameter Optimization for Improved Antibiotic Yield (based on Chrysomycin A data)
Parameter
Initial Condition
Optimized Condition
Yield (mg/L)
% Increase
Glucose
20.0 g/L
39.283 g/L
-
-
Corn Starch
5.0 g/L
20.662 g/L
-
-
Soybean Meal
10.0 g/L
15.480 g/L
-
-
Initial pH
7.0
6.5
-
-
Fermentation Time
10 days
12 days
-
-
Overall Yield
-
-
952.3 -> 1601.9
~60%
Data adapted from a study on Chrysomycin A production by a Streptomyces sp. and serves as an illustrative example of the potential for yield improvement through optimization.
Table 2: Impact of UV Mutagenesis on Antibiotic Production (based on Geldanamycin data)
Strain
Titer (µg/mL)
Yield Increase (%)
Initial Strain
~2750
-
Mutant Strain 53
3742
36%
This table illustrates the potential for significant yield enhancement through strain improvement techniques like UV mutagenesis, as demonstrated in a study on Geldanamycin production.
Experimental Protocols
Protocol 1: UV Mutagenesis of Streptomyces for Strain Improvement
Objective: To induce random mutations in a Streptomyces strain to screen for variants with enhanced carbomycin production.
Materials:
Mature Streptomyces culture on an agar plate (with good sporulation)
Sterile distilled water
Sterile cotton swabs
Sterile centrifuge tubes
UV lamp (254 nm)
Sterile petri dishes
Growth medium agar plates
Procedure:
Spore Suspension Preparation:
Aseptically add 5 mL of sterile distilled water to the surface of a mature Streptomyces plate.
Gently scrape the surface with a sterile cotton swab to dislodge the spores.
Transfer the spore suspension to a sterile centrifuge tube.
UV Exposure:
Plate serial dilutions of the spore suspension onto agar plates.
Place the open plates under a UV lamp at a fixed distance (e.g., 30 cm).
Expose the plates to UV radiation for varying durations (e.g., 30, 60, 90, 120 seconds) to create a kill curve. The optimal exposure time will result in a survival rate of 1-5%.
Recovery and Screening:
Immediately after exposure, wrap the plates in aluminum foil to prevent photoreactivation and incubate at the optimal growth temperature until colonies appear.
Select individual, well-isolated colonies and transfer them to fresh agar plates.
Screen the mutant colonies for carbomycin production using a suitable assay (e.g., bioassay against a sensitive organism or HPLC analysis of small-scale liquid cultures).
Protocol 2: HPLC Analysis of Carbomycin in Fermentation Broth
Objective: To quantify the concentration of carbomycin in a fermentation sample.
Materials:
Fermentation broth sample
Methanol or other suitable extraction solvent
Centrifuge and centrifuge tubes
Syringe filters (0.22 µm)
HPLC system with a UV detector
Reversed-phase C18 column
Mobile phase (e.g., a mixture of methanol and a buffer solution)
Carbomycin standard of known concentration
Procedure:
Sample Preparation:
Centrifuge a known volume of the fermentation broth to pellet the biomass.
Extract the supernatant and/or the mycelium with a suitable solvent like methanol.
Centrifuge the extract to remove any remaining solids.
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC Analysis:
Set up the HPLC system with the C18 column and equilibrate with the mobile phase.
Inject a known volume of the prepared sample.
Run the analysis using an appropriate gradient or isocratic elution method.
Detect carbomycin using a UV detector at a suitable wavelength.
Quantification:
Prepare a standard curve by running known concentrations of the carbomycin standard.
Compare the peak area of carbomycin in the sample to the standard curve to determine its concentration.
Visualizations
Caption: Workflow for Carbomycin Production Scale-Up.
Caption: Decision Tree for Troubleshooting Low Fermentation Yield.
Caption: Key Challenges and Solutions in Downstream Processing.
Technical Support Center: Separation of Carbomycin from Related Macrolides
Welcome to the technical support center for the separation and purification of Carbomycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the separation and purification of Carbomycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation of Carbomycin from complex mixtures, particularly from fermentation broths and in the presence of other structurally similar macrolide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for isolating Carbomycin from a Streptomyces fermentation broth?
A1: The initial recovery of Carbomycin from a fermentation broth typically involves separating the mycelium from the liquid culture, followed by either solvent extraction or precipitation.[1]
Filtration: The first step is to filter the fermentation broth to remove the mycelial mass.
Solvent Extraction: Carbomycin can be extracted from the clarified broth using water-immiscible organic solvents such as ethyl acetate or n-butanol. The choice of solvent can depend on the specific fermentation medium and the presence of other metabolites.[1][2]
Precipitation: An alternative method involves adjusting the pH of the broth to around 8.5 and adding an aromatic compound like toluene or benzene. This causes the formation of a solid complex of Carbomycin which can be filtered off.[3]
Q2: Which chromatographic techniques are most effective for purifying Carbomycin?
A2: A multi-step chromatographic approach is generally required for high-purity Carbomycin.
Column Chromatography: Initial purification of the crude extract is often performed using column chromatography with silica gel as the stationary phase. A gradient elution with a solvent system like chloroform and methanol is commonly used.[1]
High-Performance Liquid Chromatography (HPLC): For high-resolution separation of Carbomycin from closely related macrolides (e.g., Carbomycin A from Carbomycin B, or from spiramycin), Reversed-Phase HPLC (RP-HPLC) is the method of choice. C18 columns are frequently used for this purpose.
Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the purification, identifying fractions containing the desired compound, and for initial methods development.
Q3: How can I separate Carbomycin A from Carbomycin B?
A3: Carbomycin A and B are closely related structurally. Their separation can be achieved using high-resolution chromatographic techniques like HPLC. The separation relies on the subtle differences in their polarity. A well-optimized RP-HPLC method with a C18 column and a suitable mobile phase gradient should be capable of resolving these two components.
Q4: What are some common challenges in separating 16-membered macrolides like Carbomycin?
A4: Sixteen-membered macrolides can be challenging to separate due to their structural similarity, leading to co-elution. Peak tailing is a common issue in the HPLC of macrolides, which are basic compounds, due to interactions with residual silanol groups on the silica-based stationary phase. Optimizing the mobile phase pH and using end-capped columns can help mitigate this problem.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation of Carbomycin.
Secondary interactions with residual silanol groups on the column, especially for basic macrolides.
- Add a competitive base like triethylamine (TEA) to the mobile phase (0.1-0.5%).- Adjust the mobile phase pH to be 2-3 units below the pKa of Carbomycin (pKa ≈ 7.6) to ensure it is fully protonated.- Use a modern, end-capped C18 column with minimal residual silanol activity.- Lower the sample concentration to avoid mass overload.
Poor Resolution Between Carbomycin and Related Macrolides
Inadequate mobile phase composition or gradient.
- Optimize the mobile phase by adjusting the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer.- Modify the gradient slope; a shallower gradient can improve the separation of closely eluting peaks.- Experiment with different buffer systems (e.g., ammonium acetate, phosphate) and pH values.
High Backpressure
Blockage in the column or system due to precipitated sample or buffer components.
- Filter all samples and mobile phases through a 0.45 µm filter before use.- Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.- If using a guard column, replace it.
Baseline Noise or Drift
Contaminated mobile phase or detector issues.
- Use high-purity HPLC-grade solvents and freshly prepared buffers.- Degas the mobile phase to remove dissolved air.- Ensure the detector lamp is warmed up and stable.
Column Chromatography Troubleshooting
Problem
Potential Cause
Recommended Solution
Poor Separation of Compounds
Inappropriate solvent system or column packing.
- Perform preliminary TLC analysis to determine the optimal solvent system for separation.- Ensure the column is packed uniformly without any cracks or channels.- Use a shallower solvent gradient during elution.
Compound Elutes Too Quickly or Not at All
The polarity of the mobile phase is too high or too low, respectively.
- Adjust the solvent gradient. Start with a less polar solvent and gradually increase the polarity.- For strongly retained compounds, a final wash with a highly polar solvent like methanol may be necessary.
Low Recovery of Carbomycin
Irreversible adsorption to the silica gel or degradation.
- Add a small amount of a modifying agent like triethylamine to the mobile phase to reduce interactions with acidic silica.- Ensure the sample is not exposed to harsh pH conditions or high temperatures during the process.
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Carbomycin
This protocol describes a general procedure for extracting Carbomycin from a Streptomyces fermentation broth and performing an initial purification by column chromatography.
1. Extraction:
a. Centrifuge the fermentation broth to pellet the mycelia.
b. Decant the supernatant and adjust its pH to 8.5 with a suitable base (e.g., NaOH).
c. Add an equal volume of ethyl acetate to the supernatant in a separatory funnel.
d. Shake vigorously for 5-10 minutes and allow the layers to separate.
e. Collect the organic (upper) layer. Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.
f. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude Carbomycin extract.
2. Silica Gel Column Chromatography:
a. Prepare a silica gel column (e.g., 230-400 mesh) in a suitable solvent such as chloroform.
b. Dissolve the crude extract in a minimal amount of chloroform.
c. Load the sample onto the top of the column.
d. Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100% Chloroform -> 99:1, 98:2, 95:5... Chloroform:Methanol).
e. Collect fractions and monitor them by TLC to identify those containing Carbomycin.
f. Pool the pure fractions and evaporate the solvent.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Carbomycin Analysis
The following table outlines a starting point for developing an HPLC method for the separation of Carbomycin from related 16-membered macrolides like Spiramycin. Optimization will be required for specific applications.
Parameter
Condition
Column
Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A
Ammonium acetate buffer (e.g., 20 mM, pH 6.5)
Mobile Phase B
Acetonitrile/Methanol mixture
Gradient
Start with a lower percentage of Mobile Phase B and gradually increase. (e.g., 30-70% B over 30 minutes)
Flow Rate
1.0 mL/min
Detection
UV at 231 nm
Column Temperature
30-40 °C
Visualizations
Experimental Workflow for Carbomycin Purification
Caption: A general workflow for the purification of Carbomycin from fermentation broth.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in macrolide HPLC analysis.
A Comparative Guide to Cross-Resistance Between Carbomycin and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the cross-resistance profiles of carbomycin with other clinically relevant antibiotics. The information is su...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of carbomycin with other clinically relevant antibiotics. The information is supported by experimental data and detailed methodologies to assist researchers in understanding the nuances of antibiotic resistance and to inform the development of new therapeutic agents.
Carbomycin, a macrolide antibiotic, shares structural similarities and mechanisms of action with other antibiotics in the macrolide, lincosamide, and streptogramin B (MLSB) group. This shared biology is the foundation for the observed cross-resistance among these drugs. The primary mechanism underlying this cross-resistance is the modification of the antibiotic's target site on the bacterial ribosome.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several MLSB antibiotics against common Gram-positive pathogens. MIC is a fundamental measure of an antibiotic's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.
It is important to note that while historical studies have established cross-resistance between carbomycin and erythromycin, recent comprehensive comparative studies including carbomycin are limited. The data presented below for other MLSB antibiotics provides a valuable context for understanding the broader patterns of cross-resistance within this class of drugs.
Note: Data for this table is compiled from multiple sources focusing on erythromycin-resistant strains exhibiting the constitutive MLSB (cMLSB) phenotype, which confers broad cross-resistance. The absence of recent, direct comparative MIC data for carbomycin in similar studies is a notable limitation.
Experimental Protocols
The determination of MIC values is a critical experimental procedure in antibiotic susceptibility testing. The broth microdilution method is a widely accepted and standardized technique.
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of an antibiotic against a bacterial strain.
1. Preparation of Materials:
Sterile 96-well microtiter plates.
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.
Stock solutions of the antibiotics to be tested at known concentrations.
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
2. Serial Dilution of Antibiotics:
Dispense 50 µL of sterile broth into all wells of the microtiter plate.
Add 50 µL of the antibiotic stock solution to the first well of each row to be tested.
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. The last well in the series serves as the antibiotic-free growth control.
3. Inoculation:
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
4. Incubation:
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria. This can be observed as the absence of turbidity in the well.
Signaling Pathways and Experimental Workflows
Mechanism of MLSB Resistance
The primary mechanism of cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics is the modification of the 23S ribosomal RNA (rRNA), a component of the 50S ribosomal subunit. This modification is catalyzed by methyltransferase enzymes encoded by erm (erythromycin ribosome methylation) genes.
Caption: Mechanism of MLSB cross-resistance via enzymatic modification of the ribosomal target.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Comparative
The Battle Against Bacteria: A Close Look at Carbomycin Derivatives and Their Antibacterial Potency
For researchers and scientists at the forefront of antibiotic development, the quest for novel antibacterial agents is a perpetual challenge. This guide provides a comparative analysis of the antibacterial activity of Ca...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and scientists at the forefront of antibiotic development, the quest for novel antibacterial agents is a perpetual challenge. This guide provides a comparative analysis of the antibacterial activity of Carbomycin derivatives, offering a detailed examination of their performance against various bacterial strains. By presenting clear, quantitative data and detailed experimental protocols, we aim to equip drug development professionals with the critical information needed to advance their research.
Carbomycin, a 16-membered macrolide antibiotic, has long been a subject of interest for its therapeutic potential. Its complex structure, however, presents a unique opportunity for synthetic modification, leading to the development of derivatives with enhanced antibacterial profiles. This guide focuses on a series of these derivatives, specifically those modified at the 4''-O-position of the mycarose sugar, a critical site for influencing biological activity.
Comparative Antibacterial Activity of 4''-O-Acyl Spiramycin I Derivatives
The following table summarizes the in vitro antibacterial activity of a series of synthesized 4''-O-acyl spiramycin I derivatives, which serve as analogs for carbomycin derivatives due to their structural similarity. The data is presented as Minimum Inhibitory Concentration (MIC) in μM, providing a quantitative measure of the potency of each compound against a panel of clinically relevant bacteria.
Compound
Modification at 4''-O-
S. aureus (ATCC 29213)
MRSA (ATCC 43300)
S. epidermidis (ATCC 12228)
B. subtilis (ATCC 6633)
Spiramycin I
-OH
8
8
4
2
6
4-Fluorobenzoyl
4
4
2
2
14
4-Nitrobenzoyl
16
16
8
4
16
3,5-Dinitrobenzoyl
2
2
2
2
17
4-Chlorobenzoyl
4
4
2
2
Linezolid
(Reference)
2
2
2
2
Experimental Protocols
Synthesis of 4''-O-Acyl Spiramycin I Derivatives
The synthesis of the 4''-O-acyl spiramycin I derivatives was achieved through a targeted acylation of the 4''-hydroxyl group of spiramycin I. A general procedure is outlined below:
Protection of Amino Group: The 3-dimethylamino group on the desosamine sugar of spiramycin I was first protected to prevent side reactions.
Acylation: The protected spiramycin I was then reacted with the corresponding acyl chloride (e.g., 4-fluorobenzoyl chloride, 4-nitrobenzoyl chloride, 3,5-dinitrobenzoyl chloride, 4-chlorobenzoyl chloride) in the presence of a suitable base and solvent.
Deprotection: The protecting group on the dimethylamino group was subsequently removed to yield the final 4''-O-acylated spiramycin I derivative.
Purification and Characterization: The synthesized compounds were purified using column chromatography and their structures were confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Bacterial Strains: The following bacterial strains were used: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300), Staphylococcus epidermidis (ATCC 12228), and Bacillus subtilis (ATCC 6633).
Preparation of Inoculum: Bacterial strains were cultured overnight and then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).
Drug Dilution: The synthesized compounds and the reference antibiotic, Linezolid, were serially diluted in MHB in 96-well microtiter plates.
Incubation: The bacterial inoculum was added to each well, and the plates were incubated at 37°C for 18-24 hours.
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing the Path to Antibacterial Validation
To better understand the workflow and the underlying mechanisms, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis and antibacterial evaluation of Carbomycin derivatives.
Mechanism of Action: Targeting the Bacterial Ribosome
Carbomycin and its derivatives belong to the macrolide class of antibiotics, which exert their antibacterial effect by inhibiting protein synthesis in bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel through which newly synthesized peptides emerge. This disruption of protein production is ultimately lethal to the bacterium.
Caption: Mechanism of action of Carbomycin derivatives on the bacterial ribosome.
Conclusion
The presented data indicates that modification of the 4''-O-position of the spiramycin I scaffold can significantly influence antibacterial activity. Notably, the introduction of a 3,5-dinitrobenzoyl group (Compound 16 ) resulted in the most potent activity, comparable to the clinically used antibiotic Linezolid. These findings underscore the potential of targeted synthetic modifications of the Carbomycin scaffold to generate novel and effective antibacterial agents. Further investigation into the structure-activity relationships of these derivatives is warranted to guide the development of the next generation of macrolide antibiotics.
Validation
A Comparative Analysis of Carbomycin Biosynthetic Pathways: Strategies for Enhanced Production
For Researchers, Scientists, and Drug Development Professionals Carbomycin, a 16-membered macrolide antibiotic, exhibits potent activity against Gram-positive bacteria. Produced by various Streptomyces species, its compl...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Carbomycin, a 16-membered macrolide antibiotic, exhibits potent activity against Gram-positive bacteria. Produced by various Streptomyces species, its complex biosynthesis is a focal point for genetic and metabolic engineering efforts aimed at improving yields and generating novel derivatives. This guide provides a comparative analysis of different strategies to enhance Carbomycin production, supported by experimental data and detailed methodologies.
Performance of Carbomycin Production Strategies
The production of Carbomycin can be significantly influenced by genetic modifications targeting its biosynthetic pathway. Key strategies include the manipulation of regulatory genes and random mutagenesis. Below is a summary of the outcomes of these approaches.
Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide protocols for key genetic manipulation techniques in Streptomyces.
Gene Inactivation via PCR-Targeting
This protocol describes the targeted disruption of a gene in Streptomyces using a PCR-generated cassette with homologous arms.
Primer Design: Design 70-nucleotide primers. The 50 nucleotides at the 5' end of each primer must be homologous to the regions flanking the target gene to be deleted. The 20 nucleotides at the 3' end are complementary to the template plasmid carrying a resistance cassette (e.g., apramycin resistance).
PCR Amplification: Perform PCR using the designed primers and the template plasmid to amplify the resistance cassette flanked by the homology arms.
Purification and Digestion: Purify the PCR product. Digest the template plasmid DNA with DpnI to remove methylated parental DNA. Purify the linear DNA fragment.
Preparation of Electrocompetent E. coli: Prepare electrocompetent E. coli cells (e.g., BW25113/pIJ790) carrying the λ Red recombination system.
Electroporation into E. coli: Electroporate the purified linear PCR product into the prepared E. coli to replace the target gene on a cosmid carrying the Streptomyces genomic region of interest.
Selection and Verification in E. coli: Select for recombinant cosmids containing the resistance cassette. Verify the correct insertion by PCR and restriction analysis.
Intergeneric Conjugation: Transfer the recombinant cosmid from E. coli (a methylation-deficient strain like ET12567/pUZ8002) to the desired Streptomyces strain via intergeneric conjugation.
Selection of Streptomyces Exconjugants: Select for Streptomyces exconjugants that have integrated the disrupted gene cassette into their genome through homologous recombination.
Verification in Streptomyces: Confirm the gene knockout in Streptomyces by PCR analysis of genomic DNA.
Gene Overexpression in Streptomyces
This protocol outlines the overexpression of a target gene, such as the positive regulator acyB2, in Streptomyces.
Vector Construction: Clone the target gene (e.g., acyB2) into an integrative Streptomyces expression vector under the control of a strong, constitutive promoter. The vector should also contain an origin of transfer (oriT) and a selectable marker (e.g., apramycin resistance).
Transformation of E. coli: Transform the expression vector into a suitable E. coli strain for plasmid propagation and subsequent conjugation (e.g., ET12567/pUZ8002).
Intergeneric Conjugation: Mate the E. coli donor strain carrying the expression vector with the recipient Streptomyces thermotolerans strain on a suitable agar medium (e.g., MS agar).
Selection of Exconjugants: Overlay the conjugation plate with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for Streptomyces exconjugants).
Verification of Integration: Isolate genomic DNA from the resulting Streptomyces exconjugants and confirm the integration of the expression cassette by PCR.
Analysis of Overexpression: Cultivate the recombinant Streptomyces strain under conditions suitable for Carbomycin production. Analyze the overexpression of the target gene by quantitative real-time PCR (qRT-PCR) and measure the Carbomycin titer by HPLC or bioassay to confirm the effect on production.
Visualizing Biosynthetic and Engineering Pathways
Diagrams are provided below to illustrate the Carbomycin biosynthetic pathway and to compare different strategies for enhancing its production.
Caption: Proposed biosynthetic pathway of Carbomycin.
Caption: Comparison of strategies for Carbomycin production enhancement.
Carbomycin's In Vivo Efficacy: A Comparative Analysis Against Newer Antibiotics
In the landscape of antimicrobial research, a retrospective examination of foundational antibiotics like Carbomycin juxtaposed with contemporary agents offers valuable insights into the evolution of therapeutic efficacy....
Author: BenchChem Technical Support Team. Date: November 2025
In the landscape of antimicrobial research, a retrospective examination of foundational antibiotics like Carbomycin juxtaposed with contemporary agents offers valuable insights into the evolution of therapeutic efficacy. This guide provides a detailed comparison of the in vivo performance of Carbomycin against newer macrolides and ketolides, supported by experimental data from murine infection models. The focus is on key pathogens such as Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes.
Comparative In Vivo Efficacy Data
The following table summarizes the available in vivo efficacy data for Carbomycin's predecessor, Erythromycin, and newer macrolide and ketolide antibiotics. The data is primarily derived from murine models of systemic infection (septicemia) and pneumonia, with efficacy expressed as the 50% protective dose (PD50) or as bacterial load reduction in target organs. It is important to note that specific in vivo efficacy data for Carbomycin from historical literature is scarce, prompting the use of Erythromycin as a benchmark for early macrolide performance.
The in vivo efficacy data presented is primarily generated using two standardized murine models: the septicemia (systemic infection) model and the pneumonia (lung infection) model.
Murine Septicemia Model for PD50 Determination
This model is designed to assess the ability of an antibiotic to protect mice from a lethal systemic infection.
Animal Model: Typically, immunocompetent or neutropenic mice (e.g., CD-1 or BALB/c strains) are used. Neutropenia is induced by cyclophosphamide administration to isolate the effect of the antibiotic from the host's immune response.
Infection: Mice are inoculated intraperitoneally with a lethal dose of a bacterial pathogen (e.g., Streptococcus pneumoniae, Staphylococcus aureus). The bacterial inoculum is prepared from a log-phase culture.
Treatment: The antibiotic is administered at varying doses, typically via subcutaneous or oral routes, at a specified time post-infection (e.g., 1 hour).
Endpoint: The primary endpoint is the survival of the mice over a set period (e.g., 7 days). The 50% protective dose (PD50), the dose at which 50% of the animals survive, is then calculated.
Murine Pneumonia Model for Bacterial Load Reduction
This model evaluates the efficacy of an antibiotic in a localized lung infection.
Animal Model: Similar to the septicemia model, either immunocompetent or neutropenic mice are used.
Infection: A lung infection is induced by intranasal or transtracheal inoculation of a specific bacterial load (e.g., 10^5 to 10^8 CFU) of a respiratory pathogen like Streptococcus pneumoniae.
Treatment: Antibiotic therapy is initiated at a defined time post-infection, and dosing regimens can be designed to simulate human pharmacokinetic profiles.
Endpoint: The primary endpoint is the reduction in bacterial load in the lungs after a specific duration of treatment (e.g., 24 or 48 hours). This is determined by homogenizing the lung tissue and performing colony-forming unit (CFU) counts. Efficacy is expressed as the log10 CFU reduction compared to untreated control animals.
Mechanism of Action and Resistance: A Signaled Pathway
Macrolide and ketolide antibiotics exert their antibacterial effects by inhibiting protein synthesis. Their primary target is the 50S subunit of the bacterial ribosome. Newer ketolides, such as Telithromycin, exhibit enhanced activity, particularly against macrolide-resistant strains, due to structural modifications that allow for additional binding interactions with the ribosome.
Caption: Mechanism of action of macrolide and ketolide antibiotics and bacterial resistance pathways.
Experimental Workflow for In Vivo Antibiotic Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an antibiotic in a murine infection model.
Caption: A generalized workflow for conducting in vivo antibiotic efficacy studies in murine models.
Confirming Carbomycin Identity: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals In the realm of antibiotic research and pharmaceutical development, the unambiguous confirmation of a compound's identity is a critical step. Carbomycin, a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
In the realm of antibiotic research and pharmaceutical development, the unambiguous confirmation of a compound's identity is a critical step. Carbomycin, a macrolide antibiotic produced by Streptomyces species, is known for its inhibitory effects against Gram-positive bacteria.[1][2] Accurate structural confirmation is essential for quality control, regulatory approval, and further development of new therapeutic agents. This guide provides an objective comparison of mass spectrometry with other analytical techniques for the identity confirmation of Carbomycin, supported by experimental data and detailed protocols.
Mass Spectrometry: The Gold Standard for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] This allows for the determination of a molecule's exact molecular weight, a fundamental physical property. For a complex molecule like Carbomycin (C₄₂H₆₇NO₁₆, Molecular Weight: 842.0 g/mol ), high-resolution mass spectrometry can provide a mass measurement with high accuracy, offering strong evidence of its elemental composition.[1]
Furthermore, tandem mass spectrometry (MS/MS) provides invaluable structural information through controlled fragmentation of the molecule.[3] In this process, the ionized Carbomycin molecule (the precursor ion) is selected and fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to generate a fragmentation pattern. This pattern serves as a unique "molecular fingerprint," providing definitive structural confirmation. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly effective for analyzing complex samples and is widely used for the analysis of antibiotics.
Experimental Workflow for Mass Spectrometry
The process of confirming a compound's identity using mass spectrometry follows a logical sequence from sample introduction to data interpretation. This workflow ensures that accurate and reliable data is collected for structural elucidation.
Caption: Workflow for Carbomycin identification using LC-MS/MS.
Comparison of Analytical Techniques
While mass spectrometry is a cornerstone of molecular identification, other spectroscopic techniques provide complementary information. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different molecular properties. A combined approach using multiple techniques is often employed for complete and unambiguous structure elucidation of novel compounds.
Parameter
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Information Provided
Precise molecular weight and fragmentation pattern (structural fingerprint).
Detailed atom connectivity (carbon-hydrogen framework), stereochemistry.
Presence of specific functional groups (e.g., C=O, O-H, N-H).
Information about conjugated systems and chromophores.
Sensitivity
Very High (picomole to femtomole)
Low to Moderate (micromole to nanomole)
Moderate
Moderate to High
Specificity
Very High
Very High
Moderate
Low
Sample Amount
Micrograms (µg) to Nanograms (ng)
Milligrams (mg)
Milligrams (mg)
Micrograms (µg)
Analysis Time
Fast (minutes per sample)
Slow (minutes to hours per experiment)
Fast (minutes per sample)
Very Fast (seconds to minutes per sample)
Key Advantage
Unmatched sensitivity and specificity for molecular weight determination.
Provides the most comprehensive structural information for complete elucidation.
Quick and non-destructive screening for functional groups.
Simple, rapid, and good for quantitative analysis of known compounds.
Limitation
Does not directly provide stereochemical information.
Requires larger sample amounts and is less sensitive.
Provides limited information on the overall molecular structure.
Only applicable to compounds with UV-Vis absorbing chromophores.
Detailed Experimental Protocol: LC-MS/MS for Carbomycin Confirmation
This protocol outlines a standard procedure for confirming the identity of a purified Carbomycin sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation
Standard Solution: Prepare a 1 mg/mL stock solution of Carbomycin reference standard in methanol.
Working Solution: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.
Test Sample: Prepare the test sample in the same manner as the working solution.
2. Liquid Chromatography (LC) Conditions
Instrument: UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290).
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Flow Rate: 0.4 mL/min.
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions.
Injection Volume: 5 µL.
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions
Instrument: Tandem quadrupole or Orbitrap mass spectrometer (e.g., Sciex API 3000, Thermo Fisher Q Exactive).
Scan Mode: Full scan (MS1) from m/z 150-1000 to find the precursor ion, followed by product ion scan (MS/MS) of the selected precursor.
Capillary Voltage: 3.5 kV.
Source Temperature: 150 °C.
Desolvation Gas Flow: 800 L/hr.
Precursor Ion (for MS/MS): Select the protonated molecule [M+H]⁺ of Carbomycin, which is expected at m/z 842.4.
Collision Energy: Optimize by ramping collision energy (e.g., 20-50 eV) to achieve a rich fragmentation spectrum.
4. Data Analysis and Interpretation
Molecular Ion Confirmation: In the full scan (MS1) spectrum, confirm the presence of a prominent peak at m/z 842.4, corresponding to the [M+H]⁺ ion of Carbomycin.
Fragmentation Pattern Matching: In the product ion (MS/MS) spectrum, compare the observed fragment ions with known fragmentation patterns for macrolide antibiotics or with the spectrum obtained from the reference standard. Key fragmentations often involve the loss of the sugar moieties and cleavages within the macrolide ring.
Confirmation Criteria: The identity of Carbomycin is confirmed if the sample exhibits the same retention time, the same precursor ion mass, and a matching fragmentation pattern as the certified reference standard.
Conclusion
For the definitive confirmation of Carbomycin's identity, mass spectrometry, particularly LC-MS/MS, stands out as the most robust and sensitive technique. It provides an unparalleled combination of precise molecular weight determination and structurally significant fragmentation data in a single, rapid analysis. While other methods like NMR are indispensable for the complete de novo structural elucidation of unknown molecules, and IR and UV-Vis serve as valuable screening tools, the specificity and low sample requirements of mass spectrometry make it the preferred method for identity confirmation in modern drug development and quality control workflows.
A Comparative Guide to the Biological Activity of Carbomycin Analogs
For Researchers, Scientists, and Drug Development Professionals Carbomycin, a 16-membered macrolide antibiotic produced by Streptomyces halstedii, has long been a subject of scientific interest due to its potent antibact...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Carbomycin, a 16-membered macrolide antibiotic produced by Streptomyces halstedii, has long been a subject of scientific interest due to its potent antibacterial activity, particularly against Gram-positive bacteria.[1][2] Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] The unique structural features of Carbomycin, including a disaccharide moiety at position C-5 of the lactone ring, are crucial for its interaction with the ribosomal target and subsequent inhibition of the peptidyl transferase reaction.[4] This guide provides a comparative overview of the biological activity of Carbomycin and its analogs, presenting available experimental data, detailing relevant experimental protocols, and visualizing key molecular interactions and workflows.
Comparative Antibacterial Activity
The antibacterial spectrum of Carbomycin and its analogs is a critical aspect of their biological profile. Modifications to the Carbomycin scaffold can significantly impact their potency against various bacterial strains, including those resistant to other macrolide antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Carbomycin A and select 16-membered macrolide analogs against a panel of pathogenic bacteria. It is important to note that direct comparative data for a wide range of synthetic Carbomycin analogs is limited in publicly available literature. Therefore, data for closely related 16-membered macrolides are included to provide a broader context for structure-activity relationships.
NI: No specific data available in the searched literature for this specific analog and bacterial strain.
MIC values are presented in µg/mL.
Structure-Activity Relationships
The biological activity of Carbomycin analogs is intrinsically linked to their chemical structure. Key modifications that influence their antibacterial potency include:
The Disaccharide Moiety: The presence of a disaccharide at the C-5 position, particularly the mycarose sugar, is critical for the inhibition of the peptidyl transferase reaction. Analogs lacking this feature or having a monosaccharide at this position exhibit reduced activity.
The 4''-Position of Mycarose: Acylation at the 4''-hydroxyl group of the mycarose sugar can modulate the antibacterial activity. The nature of the acyl group, such as an isovaleryl group, can influence the interaction with the ribosome and potentially overcome certain resistance mechanisms.
The Lactone Ring: Modifications to the 16-membered lactone ring can affect the overall conformation of the molecule and its binding affinity to the ribosome.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Carbomycin and its analogs exert their antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary mechanism involves the following steps:
Binding to the 50S Ribosomal Subunit: Carbomycin binds to the large (50S) subunit of the bacterial ribosome. This binding occurs within the polypeptide exit tunnel, near the peptidyl transferase center (PTC).
Interaction with 23S rRNA: The binding is stabilized by interactions with specific nucleotides of the 23S ribosomal RNA (rRNA). The mycarose moiety of the disaccharide side chain plays a crucial role in interacting with the central loop of domain V of the 23S rRNA, specifically around nucleotide U2506. The common binding site for macrolides is around A2058.
Inhibition of Peptidyl Transferase: This interaction allosterically inhibits the peptidyl transferase activity of the ribosome, preventing the formation of peptide bonds between amino acids.
Stimulation of Peptidyl-tRNA Dissociation: Carbomycin and other related macrolides have been shown to stimulate the dissociation of peptidyl-tRNA from the ribosome, likely during the translocation step. This premature release of the growing polypeptide chain effectively halts protein synthesis.
The MIC of Carbomycin analogs is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Workflow for MIC Determination:
Key Steps:
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
Serial Dilution of Antibiotic: The Carbomycin analog is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate to obtain a range of concentrations.
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours) to allow for bacterial growth.
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of Carbomycin analogs is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
Workflow for MTT Assay:
Key Steps:
Cell Seeding: A specific number of mammalian cells are seeded into the wells of a 96-well plate and allowed to adhere overnight.
Compound Treatment: The cells are then treated with various concentrations of the Carbomycin analog.
Incubation: The treated cells are incubated for a specific duration (e.g., 24, 48, or 72 hours).
MTT Addition: MTT solution is added to each well. Metabolically active (viable) cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: A solubilizing agent, such as DMSO or acidified isopropanol, is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Conclusion
Carbomycin and its analogs remain a promising area of research in the quest for new and effective antibacterial agents. Understanding the structure-activity relationships and the detailed mechanism of action at the ribosomal level is crucial for the rational design of novel derivatives with improved potency, an expanded antibacterial spectrum, and the ability to overcome existing resistance mechanisms. The experimental protocols outlined in this guide provide a standardized framework for the evaluation of the biological activity of these important macrolide compounds. Further research focusing on the synthesis and comprehensive biological characterization of a wider range of Carbomycin analogs is warranted to fully explore their therapeutic potential.
Safeguarding Your Laboratory: Proper Disposal of Carbomycin
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides a comprehensive, step-b...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Carbomycin, a macrolide antibiotic, to maintain a safe laboratory environment and adhere to regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle Carbomycin with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and allergic reactions.[1]
Recommended Personal Protective Equipment (PPE):
PPE Category
Specification
Eye/Face Protection
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
Hand Protection
Handle with chemical-impermeable gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
Body Protection
Wear appropriate protective clothing to prevent skin exposure. Fire and flame-resistant clothing may be necessary in certain situations.
Respiratory Protection
In case of inadequate ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
In Case of Exposure:
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
Eye Contact: Rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Consult a physician.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
Ingestion: Rinse the mouth with water and consult a physician immediately. Do not induce vomiting.
Step-by-Step Disposal Protocol for Carbomycin Waste
The proper disposal of Carbomycin, like other antibiotics, is crucial to prevent environmental contamination and the potential development of antimicrobial resistance (AMR). All antibiotic waste should be treated as hazardous chemical waste.
Phase 1: Waste Identification and Segregation
Identify Waste Type: Determine the form of the Carbomycin waste.
Unused or Expired Stock: Pure Carbomycin powder or concentrated stock solutions.
Contaminated Labware: Pipette tips, flasks, plates, gloves, and other materials that have come into contact with Carbomycin.
Liquid Waste: Used cell culture media or buffer solutions containing Carbomycin.
Segregate Waste: Do not mix Carbomycin waste with other waste streams. It must be segregated into a designated, properly labeled hazardous waste container. Mixing hazardous and non-hazardous wastes can lead to unnecessary disposal costs and compliance issues.
Phase 2: Containment and Labeling
Select Appropriate Containers:
Solid Waste: Collect in a robust, sealable container. The original container is often a good choice.
Liquid Waste: Use a leak-proof, sealable bottle or container that is compatible with the chemical nature of the waste. Ensure the container is securely closed during storage.
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated, puncture-proof sharps container.
Label Containers Clearly: All waste containers must be clearly labeled as "Hazardous Waste" and specify "Carbomycin Waste." Include the date of accumulation.
Phase 3: Storage and Disposal
Temporary Storage: Store sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
Final Disposal: The final disposal of Carbomycin waste must be conducted through an approved waste disposal plant. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
DO NOT dispose of Carbomycin down the drain or in regular trash. Discharge of antibiotics into the environment must be avoided.
Decontamination of Work Surfaces
After handling Carbomycin, thoroughly clean and decontaminate all work surfaces. Use an appropriate disinfectant, followed by a thorough rinse with water.
Carbomycin Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Carbomycin waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of Carbomycin waste.
Summary of Disposal Procedures
Waste Type
Container Requirement
Disposal Method
Key Precautions
Solid Carbomycin Waste
Labeled, sealed, chemically compatible container.
Collection by an approved hazardous waste facility.
Do not mix with other waste streams. Avoid dust formation.
Liquid Carbomycin Waste
Labeled, sealed, leak-proof container.
Collection by an approved hazardous waste facility.
Do not pour down the drain.
Contaminated Sharps
Puncture-proof sharps container.
Collection by an approved hazardous waste facility.
Fill only to the indicated line.
Contaminated Labware
Place in a designated hazardous waste container.
Autoclaving may not destroy the antibiotic; treat as chemical waste.
Follow institutional guidelines for chemically contaminated items.
Navigating the Safe Handling of Carbomycin: A Comprehensive Guide
For Immediate Use by Laboratory Professionals This document provides essential safety protocols and logistical plans for the handling and disposal of Carbomycin, a macrolide antibiotic. The following procedural guidance...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Use by Laboratory Professionals
This document provides essential safety protocols and logistical plans for the handling and disposal of Carbomycin, a macrolide antibiotic. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks associated with the handling of this potent compound.
Essential Safety and Handling Information
Carbomycin, a crystalline macrolide antibiotic, requires careful handling to prevent exposure and ensure a safe laboratory environment.[1] While a specific Occupational Exposure Limit (OEL) for Carbomycin has not been established, it is prudent to handle it as a potent compound. For context, OELs for similar macrolide antibiotics such as Erythromycin and Azithromycin are in the range of 0.1 to 10 mg/m³ as an 8-hour time-weighted average (TWA). Given the lack of specific data for Carbomycin, a conservative approach is recommended.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Carbomycin is provided in the table below. This information is critical for understanding its behavior and for developing appropriate handling procedures.
- In water: Sparingly soluble- In methanol and ethanol: Soluble
TargetMol SDS
Toxicological Data
The available toxicological data for Carbomycin is limited. The following table summarizes the known acute toxicity information.
Metric
Value
Species
Source
LD50 (Intravenous)
550 mg/kg
Mouse
Personal Protective Equipment (PPE) Protocol
The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. The following workflow outlines the decision-making process for selecting the correct PPE for handling Carbomycin.
Caption: A logical workflow for selecting appropriate Personal Protective Equipment (PPE) when handling Carbomycin.
Standard Operating Procedure for Handling Carbomycin Powder
The following is a step-by-step guide for the safe handling of Carbomycin in its powdered form.
Caption: A generalized experimental workflow for the safe handling of Carbomycin powder in a laboratory setting.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving Carbomycin.
First Aid Measures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response
In the event of a spill, the following steps should be taken:
Evacuate: Immediately evacuate the area and alert others.
Secure: Secure the area and prevent entry.
Ventilate: If it is safe to do so, increase ventilation in the area.
Protect: Do not attempt to clean up the spill without the appropriate PPE, including respiratory protection.
Contain: For liquid spills, contain the spill with absorbent materials. For powder spills, gently cover with a damp cloth or paper towel to prevent aerosolization.
Clean: Carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
Decontaminate: Clean the spill area with a suitable detergent and water.
Report: Report the spill to the appropriate safety personnel.
Disposal Plan
All waste containing Carbomycin, including contaminated PPE, labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste: Collect all liquid waste containing Carbomycin in a sealed, labeled, and compatible hazardous waste container. Do not pour Carbomycin solutions down the drain.
Stock Solutions: Unused or expired stock solutions of Carbomycin are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
Mechanism of Action
Carbomycin belongs to the macrolide class of antibiotics. Its mechanism of action involves the inhibition of bacterial protein synthesis.
Caption: A simplified diagram illustrating the general mechanism of action of macrolide antibiotics like Carbomycin.
By adhering to these safety protocols and operational plans, laboratory professionals can minimize the risks associated with handling Carbomycin and ensure a safe and compliant research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information.